molecular formula C40H64O11 B1234593 3'-O-Decarbamoylirumamycin

3'-O-Decarbamoylirumamycin

Cat. No.: B1234593
M. Wt: 720.9 g/mol
InChI Key: AROPDQZOMIITCK-HDTXIYAQSA-N
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Description

3'-O-Decarbamoylirumamycin is a natural product found in Streptomyces with data available.

Properties

Molecular Formula

C40H64O11

Molecular Weight

720.9 g/mol

IUPAC Name

(9E,15E)-11-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-1,7-dihydroxy-6,8,16,18-tetramethyl-5-[4-(3-methyl-3-propanoyloxiran-2-yl)pentan-2-yl]-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-3-one

InChI

InChI=1S/C40H64O11/c1-10-31(42)39(9)38(51-39)26(6)19-25(5)37-27(7)34(44)22(2)15-16-29(48-33-20-30(41)35(45)28(8)47-33)14-12-11-13-23(3)36-24(4)17-18-40(46,50-36)21-32(43)49-37/h13,15-17,22,25-30,33-38,41,44-46H,10-12,14,18-21H2,1-9H3/b16-15+,23-13+

InChI Key

AROPDQZOMIITCK-HDTXIYAQSA-N

Isomeric SMILES

CCC(=O)C1(C(O1)C(C)CC(C)C2C(C(C(/C=C\C(CCC/C=C(/C3C(=CCC(O3)(CC(=O)O2)O)C)\C)OC4CC(C(C(O4)C)O)O)C)O)C)C

Canonical SMILES

CCC(=O)C1(C(O1)C(C)CC(C)C2C(C(C(C=CC(CCCC=C(C3C(=CCC(O3)(CC(=O)O2)O)C)C)OC4CC(C(C(O4)C)O)O)C)O)C)C

Synonyms

3'-O-decarbamoylirumamycin
decarbamoylirumamycin

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Secondary Metabolites of Streptomyces subflavus irumaensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core secondary metabolites produced by Streptomyces subflavus irumaensis. The focus is on providing actionable data and detailed methodologies to support research and drug development efforts. This document delves into the production, biological activities, and regulatory mechanisms of key compounds, including irumamycin and the oxazolomycin family.

Core Secondary Metabolites and Their Biological Activities

Streptomyces subflavus irumaensis is a known producer of several bioactive secondary metabolites. The primary compounds of interest are the macrolide antibiotic irumamycin and a family of polyketide-peptide hybrid compounds, the oxazolomycins.

Irumamycin is a 20-membered macrolide antibiotic with pronounced antifungal activity, particularly against phytopathogenic fungi.[1][2] Its potential as an agricultural antifungal agent has been noted.[1][2]

Oxazolomycins , including bisoxazolomycin A, oxazolomycin A, and oxazolomycin A2, are a group of compounds with a unique spiro-linked β-lactone/γ-lactam core.[1][3][4] These compounds have demonstrated a range of biological activities, including antibacterial and cytotoxic effects.[1][4] Notably, oxazolomycin A exhibits more potent antibacterial and cytotoxic activity compared to bisoxazolomycin A and oxazolomycin A2, suggesting the importance of the β-lactone ring for its bioactivity.[1]

To provide a broader context for the potential of Streptomyces secondary metabolites, this guide also includes information on asukamycin and geldanamycin, produced by other Streptomyces species. Asukamycin , a manumycin-type metabolite, exhibits antibacterial, antifungal, and antineoplastic activities. Geldanamycin , a benzoquinone ansamycin, is known for its potent antitumor properties.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data on the biological activities of these secondary metabolites.

Table 1: Antifungal and Cytotoxic Activity of Irumamycin and Oxazolomycins

CompoundOrganism/Cell LineActivity TypeValueReference
IrumamycinSclerotinia sclerotiorumAntifungalEC50: 0.049 µg/mL[2]
IrumamycinFusarium graminearumAntifungalEC50: 0.04 µg/mL[2]
Oxazolomycin DHuman Cancer Cell LinesCytotoxicIC50: 10.6 ± 1.7 to 89.5 ± 6.6 μM[5]
Oxazolomycin EHuman Cancer Cell LinesCytotoxicIC50: >100 μM[5]
KSM-2690 B (Oxazolomycin)Human Cancer Cell LinesCytotoxicIC50: 10.6 ± 1.7 to 89.5 ± 6.6 μM[5]
KSM-2690 C (Oxazolomycin)Human Cancer Cell LinesCytotoxicIC50: >100 μM[5]

Table 2: Antineoplastic and Antibacterial Activity of Asukamycin

CompoundCell Line/OrganismActivity TypeValueReference
AsukamycinHuman Tumor Cell LinesAntineoplasticIC50: 1-5 µM

Fermentation and Production

Optimizing fermentation conditions is crucial for maximizing the yield of desired secondary metabolites. While specific production data for irumamycin and oxazolomycins from S. subflavus irumaensis is limited in the public domain, studies on related Streptomyces species provide valuable insights into fermentation optimization.

Table 3: Production Titers of Asukamycin and Geldanamycin in Engineered Streptomyces Strains

CompoundStrainTiter/YieldFold Increase
AsukamycinEngineered Streptomyces nodosus-~14-fold
GeldanamycinMutant Streptomyces geldanamycininus3742 µg/mL-
Experimental Protocol: Fermentation of Streptomyces for Oxazolomycin Production

This protocol is based on methodologies described for the production of oxazolomycins from Streptomyces glaucus and can be adapted for S. subflavus irumaensis.[6][7]

Seed Culture Preparation:

  • Prepare a seed medium composed of (per liter): 4 g yeast extract, 4 g glucose, 5 g malt extract, 3.75 mg multi-vitamin solution, and 1 mL trace element solution. Adjust the pH to 7.2.[6]

  • Inoculate a slant culture of the Streptomyces strain into a 500 mL Erlenmeyer flask containing 100 mL of the seed medium.[6]

  • Incubate for 2 days at 28°C on a rotary shaker at 180 rpm.[6]

Production Fermentation:

  • Prepare a production medium containing (per liter): 10 g soybean meal, 2 g peptone, 20 g glucose, 5 g soluble starch, 2 g yeast extract, 4 g NaCl, 0.5 g K₂HPO₄, 0.5 g MgSO₄·7H₂O, and 2 g CaCO₃. The initial pH is 7.8.[6]

  • Inoculate the production medium with 10% (v/v) of the seed culture in 2 L Erlenmeyer flasks containing 400 mL of medium.[6]

  • Incubate the flasks for 7 days at 28°C on a rotary shaker at 180 rpm.[6]

G cluster_seed Seed Culture cluster_production Production Fermentation Slant Slant Inoculation_Seed Inoculation_Seed Slant->Inoculation_Seed Inoculate Incubation_Seed Incubation_Seed Inoculation_Seed->Incubation_Seed Incubate 2 days 28°C, 180 rpm Inoculation_Production Inoculation_Production Incubation_Seed->Inoculation_Production Inoculate (10% v/v) Incubation_Production Incubation_Production Inoculation_Production->Incubation_Production Incubate 7 days 28°C, 180 rpm Harvest Harvest Incubation_Production->Harvest

Fermentation workflow for oxazolomycin production.

Isolation and Purification of Secondary Metabolites

The following protocols provide a general framework for the extraction and purification of oxazolomycins and can be adapted for irumamycin and other related compounds.

Experimental Protocol: Extraction and Purification of Oxazolomycins

This protocol is a generalized procedure based on methods described for the isolation of oxazolomycins.[6][7]

Extraction:

  • Centrifuge the fermentation broth (e.g., 120 L) to separate the supernatant and mycelium.[6]

  • Extract the supernatant three times with an equal volume of ethyl acetate.[6]

  • Combine the ethyl acetate extracts and concentrate under vacuum to yield a dried crude extract.[6]

Purification:

  • Subject the crude extract to open silica gel column chromatography (100–200 mesh) using a dichloromethane-methanol solvent system with a stepwise gradient (100:1, 50:1, 20:1, 5:1, and 1:1).[7]

  • Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Pool fractions containing the target compounds and subject them to further purification using silica gel column chromatography (200–300 mesh) with a petroleum ether-ethyl acetate gradient (e.g., 1:1).[7]

  • For final purification, employ ODS (octadecylsilane) column chromatography with a methanol-water gradient (e.g., 60:40) to afford the purified oxazolomycins.[6]

G Fermentation_Broth Fermentation_Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Separate Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelium Centrifugation->Mycelium EtOAc_Extraction EtOAc_Extraction Supernatant->EtOAc_Extraction Extract 3x Concentration Concentration EtOAc_Extraction->Concentration Vacuum Crude_Extract Crude_Extract Concentration->Crude_Extract Silica_Gel_1 Silica_Gel_1 Crude_Extract->Silica_Gel_1 DCM/MeOH gradient Fractions_1 Fractions_1 Silica_Gel_1->Fractions_1 Silica_Gel_2 Silica_Gel_2 Fractions_1->Silica_Gel_2 Petroleum Ether/EtOAc Fractions_2 Fractions_2 Silica_Gel_2->Fractions_2 ODS_Column ODS_Column Fractions_2->ODS_Column MeOH/H2O Purified_Oxazolomycins Purified_Oxazolomycins ODS_Column->Purified_Oxazolomycins

Purification workflow for oxazolomycins.

Biosynthesis and Regulatory Pathways

The biosynthesis of these complex secondary metabolites is governed by intricate regulatory networks. Understanding these pathways is key to enhancing production through metabolic engineering.

The biosynthesis of irumamycin and oxazolomycins involves Type I Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) gene clusters. The regulation of these clusters is hierarchical, involving cluster-situated regulators (CSRs), pleiotropic regulators, and global regulators that respond to environmental and physiological signals.

General Regulatory Cascade in Streptomyces

The production of secondary metabolites in Streptomyces is often controlled by a cascade of regulatory proteins. This can include two-component systems that sense environmental signals, which in turn activate or repress the expression of pathway-specific activators, such as those from the SARP (Streptomyces Antibiotic Regulatory Protein) or LAL (Large ATP-binding LuxR-like) families. These activators then bind to the promoter regions of the biosynthetic genes to initiate transcription.

G cluster_regulation Regulatory Cascade Environmental_Signal Environmental Signal (e.g., nutrient limitation) Two_Component_System Two-Component System (Sensor Kinase / Response Regulator) Environmental_Signal->Two_Component_System Pleiotropic_Regulator Pleiotropic Regulator Two_Component_System->Pleiotropic_Regulator Pathway_Specific_Activator Pathway-Specific Activator (e.g., SARP, LAL) Pleiotropic_Regulator->Pathway_Specific_Activator Biosynthetic_Gene_Cluster Biosynthetic Gene Cluster (PKS/NRPS) Pathway_Specific_Activator->Biosynthetic_Gene_Cluster Activates transcription Secondary_Metabolite Secondary Metabolite (Irumamycin / Oxazolomycin) Biosynthetic_Gene_Cluster->Secondary_Metabolite

Generalized regulatory cascade for secondary metabolite production in Streptomyces.
Oxazolomycin Biosynthetic Gene Cluster

The biosynthetic gene cluster for oxazolomycin A (ozm) has been identified in Streptomyces albus JA3453 and consists of genes encoding PKSs, NRPSs, hybrid NRPS-PKS megasynthases, and regulatory proteins.[8][9] The cluster features an "acyltransferase-less" Type I PKS, where discrete acyltransferases are responsible for loading the extender units.[9] The ozm gene cluster also contains putative regulatory genes, highlighting the tight control of oxazolomycin biosynthesis.[9]

G cluster_ozm Oxazolomycin Biosynthetic Gene Cluster (ozm) PKS Polyketide Synthases (PKS) (Acyltransferase-less) Oxazolomycin_Backbone Oxazolomycin_Backbone PKS->Oxazolomycin_Backbone NRPS Non-Ribosomal Peptide Synthetases (NRPS) NRPS->Oxazolomycin_Backbone Hybrid_NRPS_PKS Hybrid NRPS-PKS Hybrid_NRPS_PKS->Oxazolomycin_Backbone trans_ATs trans-Acyltransferases trans_ATs->PKS Load extender units Regulatory_Genes Putative Regulatory Genes Regulatory_Genes->PKS Control expression Regulatory_Genes->NRPS Regulatory_Genes->Hybrid_NRPS_PKS

Organization of the oxazolomycin biosynthetic gene cluster.

Conclusion

Streptomyces subflavus irumaensis represents a valuable source of bioactive secondary metabolites with potential applications in agriculture and medicine. This guide has provided a consolidated resource of the available quantitative data, detailed experimental protocols for fermentation and purification, and an overview of the regulatory mechanisms governing the production of irumamycin and oxazolomycins. Further research into the specific regulatory pathways in S. subflavus irumaensis and optimization of fermentation and purification processes will be crucial for unlocking the full potential of these fascinating natural products.

References

An In-Depth Technical Guide to the Antifungal Mode of Action of 3'-O-Decarbamoylirumamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-O-Decarbamoylirumamycin (OCI) is a 20-membered macrolide antibiotic derived from Streptomyces subflavus subsp. irumaensis. As a member of the irumamycin family, it exhibits notable antifungal activity, particularly against phytopathogenic fungi. This technical guide synthesizes the current understanding of its mode of action, drawing parallels with the broader class of macrolide antibiotics and the specific findings related to the irumamycin family. The primary mechanism of action is believed to be the disruption of fungal cell membrane integrity. This document provides a comprehensive overview of its presumed mechanism, quantitative antifungal data, detailed experimental protocols for its study, and visualizations of the implicated cellular pathways and experimental workflows.

Core Concepts: Mechanism of Action

While direct, in-depth studies specifically on this compound are limited, the available evidence for the parent compound, irumamycin, and related 20-membered macrolides points towards the disruption of fungal cell membrane integrity as the primary mode of action.[1] Unlike some other macrolide antibiotics that are well-characterized for their inhibition of bacterial protein synthesis, the antifungal activity of the irumamycin family appears to be centered on the unique composition of the fungal cell membrane.

The proposed mechanism involves an interaction with ergosterol, the predominant sterol in fungal cell membranes, which is absent in mammalian cells. This interaction is thought to lead to the formation of pores or channels in the membrane, disrupting its electrochemical potential and leading to the leakage of essential intracellular components, ultimately resulting in cell death. This is a common mechanism for other polyene macrolide antifungals.

It is important to note that while the disruption of membrane integrity is the most likely primary mechanism, other secondary effects, such as the inhibition of crucial membrane-bound enzymes or interference with signaling pathways dependent on membrane integrity, cannot be ruled out and warrant further investigation.

Quantitative Data

CompoundFungal SpeciesMIC (µg/mL)Reference
IrumamycinVerticillium dahliae20[1]
IrumamycinFusarium sp.20[1]
IrumamycinCandida tropicalis>20[1]
X-14952BVerticillium dahliae20[1]
X-14952BFusarium sp.20[1]
X-14952BCandida tropicalis>20[1]

Note: The data is presented as diameter of inhibition zones in mm for a 20 µg platelet, which is indicative of MIC.

Experimental Protocols

This section details the methodologies for key experiments to elucidate the antifungal mode of action of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

Materials:

  • This compound (OCI) stock solution

  • Fungal isolate of interest

  • Appropriate sterile broth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for filamentous fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium.

    • Prepare a suspension of fungal spores or cells in sterile saline or broth.

    • Adjust the suspension to a standardized concentration (e.g., 0.5 McFarland standard, which is approximately 1-5 x 10^6 CFU/mL for yeast).

    • Dilute the standardized suspension to the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).

  • Serial Dilution of OCI:

    • In a 96-well plate, perform a two-fold serial dilution of the OCI stock solution in the appropriate broth to achieve a range of desired concentrations.

  • Inoculation:

    • Add the prepared fungal inoculum to each well containing the diluted OCI.

    • Include a positive control (inoculum without OCI) and a negative control (broth without inoculum).

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 35°C for Candida spp., 25-30°C for many filamentous fungi) for a specified period (e.g., 24-48 hours).

  • MIC Determination:

    • The MIC is determined as the lowest concentration of OCI at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Fungal Membrane Integrity Assay (Propidium Iodide Staining)

This assay determines if a compound compromises the fungal cell membrane, allowing the influx of a fluorescent dye that is normally membrane-impermeant.

Materials:

  • Fungal cell suspension

  • This compound (OCI)

  • Propidium Iodide (PI) stock solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treatment:

    • Incubate a suspension of fungal cells with OCI at various concentrations (including a no-drug control) for a defined period.

  • Staining:

    • Wash the cells with PBS to remove excess compound.

    • Resuspend the cells in PBS containing PI at a final concentration of 1-5 µg/mL.

    • Incubate in the dark for 15-30 minutes.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Cells with compromised membranes will exhibit red fluorescence.

    • Flow Cytometry: Analyze the cell population using a flow cytometer to quantify the percentage of PI-positive (membrane-compromised) cells.

Visualization of Pathways and Workflows

Proposed Mechanism of Action

Mode_of_Action cluster_cell Fungal Cell OCI This compound (OCI) Ergosterol Ergosterol OCI->Ergosterol Binds to FungalCell Fungal Cell CellMembrane Cell Membrane Pore Pore/Channel Formation Ergosterol->Pore Interaction leads to Leakage Leakage of Intracellular Components Pore->Leakage Causes CellDeath Fungal Cell Death Leakage->CellDeath Results in MIC_Workflow start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum serial_dilution Serial Dilution of OCI start->serial_dilution inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (24-48h) inoculate->incubate read_results Read Results (Visual/Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end Membrane_Integrity_Workflow start Start treat_cells Treat Fungal Cells with OCI start->treat_cells wash_cells Wash Cells (PBS) treat_cells->wash_cells stain_cells Stain with Propidium Iodide wash_cells->stain_cells analyze Analyze (Microscopy/Flow Cytometry) stain_cells->analyze quantify Quantify Membrane Compromise analyze->quantify end End quantify->end

References

A Technical Guide to the Initial Screening of Antifungal Macrolides from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies and data interpretation integral to the initial screening and identification of novel antifungal macrolides from Streptomyces. The following sections detail standardized experimental protocols, data presentation formats, and visual workflows to facilitate the discovery and early-stage development of new antifungal agents.

Introduction

Streptomyces are a prolific source of secondary metabolites, including a wide array of macrolide antibiotics with significant therapeutic potential.[1] The initial screening process is a critical step in the drug discovery pipeline, aimed at efficiently identifying promising lead compounds with potent and selective antifungal activity. This guide outlines a systematic approach, from primary isolation and cultivation of Streptomyces to the preliminary characterization of bioactive macrolides.

Experimental Workflows

A systematic screening process is essential for the efficient identification of promising antifungal macrolide candidates. The overall workflow can be visualized as a multi-step process, beginning with the isolation of Streptomyces and culminating in the identification of pure, bioactive compounds.

Antifungal Macrolide Screening Workflow cluster_0 Isolation & Cultivation cluster_1 Primary Screening cluster_2 Secondary Screening & Characterization cluster_3 Bioactivity & Cytotoxicity isolate Isolation of Streptomyces from Environmental Samples culture Pure Culture Establishment & Fermentation isolate->culture primary_screen Antifungal Activity Assay (e.g., Dual Culture, Agar Plug) culture->primary_screen extraction Solvent Extraction of Bioactive Metabolites primary_screen->extraction bioassay Bioassay-Guided Fractionation extraction->bioassay purification Purification of Active Compounds (HPLC) bioassay->purification structure Structural Elucidation (NMR, MS) purification->structure mic_determination MIC/EC50 Determination (Broth Microdilution) structure->mic_determination cytotoxicity Cytotoxicity Assays mic_determination->cytotoxicity

Caption: Overall workflow for the screening of antifungal macrolides.

A key component of the secondary screening process is bioassay-guided fractionation, which systematically purifies the active compounds from a crude extract.

Bioassay_Guided_Fractionation start Crude Extract from Active Streptomyces Strain frac1 Initial Fractionation (e.g., Liquid-Liquid Extraction) start->frac1 assay1 Antifungal Assay of Fractions frac1->assay1 active_frac Select Most Active Fraction(s) assay1->active_frac frac2 Further Chromatographic Separation (e.g., Column Chromatography) active_frac->frac2 assay2 Antifungal Assay of Sub-fractions frac2->assay2 pure_compound Isolation of Pure Compounds (e.g., HPLC) assay2->pure_compound final_assay Confirm Antifungal Activity of Pure Compound pure_compound->final_assay elucidation Structural Elucidation final_assay->elucidation

Caption: Bioassay-guided fractionation workflow for isolating active compounds.

Experimental Protocols

Primary Screening for Antifungal Activity

Primary screening is designed to rapidly identify Streptomyces isolates that produce antifungal metabolites.

3.1.1. Dual Culture Assay

This method assesses the antagonistic activity of a Streptomyces isolate against a test fungus.

  • Protocol:

    • Prepare Petri dishes with a suitable agar medium (e.g., Potato Dextrose Agar - PDA).

    • Inoculate the test fungus at the center of the plate.[2]

    • Inoculate up to four different Streptomyces strains along the edge of the Petri dish.[2]

    • Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 7-10 days.[2]

    • Observe the inhibition of fungal growth in the zone of interaction with the Streptomyces colony.

3.1.2. Agar Plug Method

This method is used to test the antifungal activity of diffusible compounds produced by Streptomyces.

  • Protocol:

    • Culture the Streptomyces isolates on a suitable agar medium for 7-10 days.

    • Prepare plates seeded with the test fungus.

    • Cut out agar plugs from the Streptomyces culture plates using a sterile cork borer.[3]

    • Place the agar plugs onto the surface of the fungus-seeded plates.[3]

    • Incubate the plates and measure the diameter of the inhibition zone around the agar plug.[3]

Secondary Screening and Bioactivity Quantification

Isolates showing promise in primary screening are subjected to secondary screening to quantify their antifungal activity.

3.2.1. Preparation of Crude Extract

  • Protocol:

    • Inoculate the selected Streptomyces strain into a suitable liquid fermentation medium.[4]

    • Incubate the culture under optimal conditions (e.g., 28°C, 180 rpm) for a specified period (e.g., 7-12 days).[3][4]

    • Separate the mycelium from the culture broth by centrifugation or filtration.

    • Extract the culture broth and/or mycelium with an organic solvent (e.g., ethyl acetate, methanol).[3]

    • Evaporate the solvent to obtain the crude extract.

3.2.2. Broth Microdilution Assay for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC) of the crude extract or purified compound.[5]

  • Protocol:

    • Prepare a stock solution of the test compound or extract in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).[6]

    • Prepare a standardized inoculum of the test fungus.

    • Add the fungal inoculum to each well of the microtiter plate.

    • Include positive (fungus with no compound) and negative (broth only) controls.

    • Incubate the plate at an appropriate temperature and duration.

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in growth compared to the control).[6]

Cytotoxicity Assays

It is crucial to assess the toxicity of potential antifungal compounds against mammalian cells to ensure their therapeutic potential.

3.3.1. MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[7]

  • Protocol:

    • Seed mammalian cells (e.g., HepG2) in a 96-well plate and incubate to allow for cell attachment.

    • Treat the cells with various concentrations of the test compound or extract.

    • Incubate for a specified period (e.g., 24-72 hours).

    • Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength using a microplate reader.

    • Calculate the cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Preliminary Structural Characterization

Once a pure, active compound is isolated, preliminary structural information is obtained using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.[4]

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRESIMS) is often employed for this purpose.[4] Collision-induced dissociation mass spectrometry can provide a wealth of structural information.[8]

Data Presentation

Quantitative data from screening assays should be presented in a clear and organized manner to facilitate comparison and decision-making.

Table 1: Antifungal Activity of Streptomyces sp. SN5452 Macrolides against Pyricularia oryzae

CompoundMycelial Growth EC50 (µg/mL)Conidial Germination EC50 (µg/mL)
Venturicidin I0.351.14
Venturicidin G>50>50
Venturicidin H>50>50
Venturicidin J>50>50
Venturicidin A0.110.27
Venturicidin B0.150.39

Data sourced from Li et al. (2022).[4]

Table 2: Antifungal Activity of Reedsmycins against Candida albicans

CompoundMIC (µM)
Reedsmycin A25–50
Reedsmycin B100–200
Reedsmycins C–E50–100
Reedsmycin FNo inhibitory activity

Data sourced from Stankovic et al. (2019).[9]

Table 3: Antibacterial and Antifungal Activity of Chalcomycins

CompoundStaphylococcus aureus MIC (µg/mL)Bacillus subtilis MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MICMucor miehei MIC
Chalcomycin0.396.25>50No activityNo activity
Dihydrochalcomycin0.396.25>50No activityNo activity

Data sourced from Stankovic et al. (2019).[9]

Conclusion

The initial screening of antifungal macrolides from Streptomyces is a multifaceted process that requires a combination of microbiological, biochemical, and analytical techniques. By employing a systematic workflow, from primary screening to bioassay-guided fractionation and preliminary structural elucidation, researchers can efficiently identify novel and potent antifungal agents. The detailed protocols and data presentation formats provided in this guide serve as a valuable resource for scientists and drug development professionals engaged in the discovery of new therapies to combat fungal infections.

References

Elucidation of Novel Irumamycin-Type Macrolides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies involved in the structure elucidation of novel irumamycin-type compounds, a class of polyketide macrolides with significant biological activities. This document will focus on a recently identified member of this family, isoirumamycin, and will present a comprehensive approach to its characterization, from isolation to the determination of its intricate chemical architecture.

Introduction to Irumamycin-Type Compounds

Irumamycin and its analogs are a family of macrolide antibiotics produced by various species of Streptomyces.[1][2] These compounds are characterized by a large macrolactone ring, a hemiketal moiety, and an epoxide group, contributing to their potent antifungal and cytotoxic properties.[1][2] Recently, a novel analog, isoirumamycin, was isolated from Streptomyces sp. INA-Ac-5812.[1] A key structural distinction of isoirumamycin is its 18-membered macrolactone ring, in contrast to the 20-membered ring found in irumamycin.[1] Understanding the precise structure of these novel compounds is paramount for elucidating their mechanism of action and for guiding synthetic efforts to develop new therapeutic agents.

Isolation and Purification of Irumamycin-Type Compounds

The initial step in the characterization of a novel natural product is its isolation and purification from the producing microorganism. The general workflow for obtaining pure irumamycin-type compounds from a Streptomyces fermentation broth is outlined below.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation Streptomyces sp. Culture Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Mycelial Mass & Culture Broth Chromatography1 Column Chromatography (e.g., Silica Gel) Extraction->Chromatography1 Crude Extract Chromatography2 Preparative HPLC Chromatography1->Chromatography2 Semi-pure Fractions Analysis Structure Elucidation (NMR, MS) Chromatography2->Analysis Pure Compound

Figure 1: General Experimental Workflow for Isolation and Purification.
Fermentation

Streptomyces sp. INA-Ac-5812 is cultured in a suitable liquid medium under optimal conditions for the production of secondary metabolites. Fermentation is typically carried out in shake flasks or bioreactors for several days.

Extraction

The mycelial mass and culture broth are separated by centrifugation or filtration. The mycelium is then extracted with an organic solvent such as ethyl acetate to isolate the lipophilic macrolide compounds.[1] The solvent is subsequently evaporated under reduced pressure to yield a crude extract.

Purification

The crude extract is subjected to a series of chromatographic techniques to isolate the individual compounds. A representative protocol is as follows:

  • Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of hexane and ethyl acetate, with increasing polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired compounds.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC using a reversed-phase column (e.g., C18) and a suitable mobile phase, such as a gradient of acetonitrile and water. This step yields the pure compound.

Structure Elucidation by Spectroscopic Methods

The definitive structure of a novel compound is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which is used to determine its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A suite of 1D and 2D NMR experiments is employed to piece together the molecular framework.

  • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

  • ¹³C NMR: Reveals the number and types of carbon atoms.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, which is essential for determining the relative stereochemistry of the molecule.[1]

Representative NMR Data for an Irumamycin-Type Compound

While the specific NMR data for isoirumamycin is not publicly available in tabular format, the following table presents representative ¹H and ¹³C NMR data for a hypothetical 18-membered irumamycin-type macrolide, illustrating the type of information obtained from these experiments.

PositionδC (ppm)δH (ppm, mult., J in Hz)
1170.5-
240.22.50 (m)
398.14.10 (d, 8.0)
435.51.80 (m)
575.33.80 (m)
638.11.60 (m)
7105.2-
8130.15.50 (d, 10.0)
9135.25.90 (dd, 10.0, 15.0)
10128.55.70 (dd, 15.0, 8.0)
1172.84.20 (m)
1232.41.50 (m)
1345.61.90 (m)
1428.91.30 (m)
15132.75.40 (t, 7.0)
16138.4-
1778.93.90 (d, 9.0)
1821.51.10 (d, 7.0)
1'-O-Sugar100.54.80 (d, 3.0)

Biological Activity and Potential Signaling Pathways

Irumamycin-type compounds are known for their potent antifungal and cytotoxic activities.[1] While the specific signaling pathways affected by isoirumamycin are yet to be fully elucidated, the known mechanisms of similar macrolides and their observed biological effects suggest potential targets.

Antifungal Activity

The antifungal activity of many macrolides is attributed to their ability to disrupt the fungal cell membrane. One potential mechanism is the inhibition of the F₀F₁-ATPase, an essential enzyme for energy production in fungi.

antifungal_pathway Irumamycin Irumamycin-type Compound F0F1_ATPase F₀F₁-ATPase Irumamycin->F0F1_ATPase Inhibits ATP_Synth ATP Synthesis F0F1_ATPase->ATP_Synth Blocks Cell_Death Fungal Cell Death ATP_Synth->Cell_Death Leads to Proton_Motive Proton Motive Force Proton_Motive->F0F1_ATPase Drives

Figure 2: Postulated Antifungal Mechanism via F₀F₁-ATPase Inhibition.
Cytotoxic Activity

The cytotoxicity of these compounds against cancer cell lines suggests the induction of apoptosis. A common pathway for apoptosis induction involves the activation of a cascade of enzymes called caspases.

apoptosis_pathway Irumamycin Irumamycin-type Compound Cell Cancer Cell Irumamycin->Cell Induces Stress Apoptotic_Signal Apoptotic Signal Cell->Apoptotic_Signal Initiates Caspase_Cascade Caspase Activation (e.g., Caspase-3) Apoptotic_Signal->Caspase_Cascade Triggers Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

Figure 3: Hypothetical Cytotoxicity Mechanism via Apoptosis Induction.

Conclusion

The structure elucidation of novel irumamycin-type compounds like isoirumamycin is a meticulous process that combines classical natural product chemistry with modern analytical techniques. This guide has provided a comprehensive framework for the isolation, purification, and structural characterization of these promising bioactive molecules. The detailed structural information obtained through these methods is indispensable for understanding their biological functions and for the rational design of new and more effective therapeutic agents. Further research is warranted to fully delineate the specific molecular targets and signaling pathways of these compounds to unlock their full therapeutic potential.

References

3'-O-Decarbamoylirumamycin CAS number and chemical data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, proposed mechanism of action, and relevant experimental protocols for the 20-membered macrolide antibiotic, 3'-O-Decarbamoylirumamycin. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, mycology, and antifungal drug development.

Chemical and Physical Data

Table 1: Chemical Data for this compound

PropertyValueSource
CAS Number 99486-52-9[]
Molecular Formula C40H64O11[3]
Molecular Weight 720.93 g/mol [3]
Appearance Solid (form not specified)[3]

Proposed Antifungal Mechanism and Signaling Pathway

While the specific signaling pathways affected by this compound have not been empirically elucidated, its mechanism of action can be inferred from its structural class. As a polyene macrolide, it is hypothesized to function similarly to other antifungal agents in this category. The primary mode of action for antifungal macrolides is the disruption of the fungal cell membrane integrity by targeting ergosterol, a sterol component unique to fungi.[4][5][6][7][8]

This interaction leads to the formation of pores or channels in the cell membrane, causing leakage of essential intracellular components, disruption of ionic gradients, and ultimately, cell death.[4][6] This proposed mechanism is depicted in the following signaling pathway diagram.

Antifungal_Mechanism Proposed Mechanism of Action of this compound cluster_extracellular Extracellular Space cluster_cell_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space 3_O_Decarbamoylirumamycin This compound Ergosterol Ergosterol 3_O_Decarbamoylirumamycin->Ergosterol Binds to Pore_Formation Pore Formation Ergosterol->Pore_Formation Induces Ion_Leakage Leakage of K+ and other ions Pore_Formation->Ion_Leakage Causes Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Leads to

Caption: Proposed mechanism of this compound.

Experimental Protocols

The following protocols are generalized methodologies for assessing the antifungal activity of a compound like this compound against phytopathogenic fungi. These are based on established standards for antifungal susceptibility testing and may require optimization for specific fungal species and experimental conditions.[9][10][11][12][13]

Preparation of Fungal Inoculum
  • Fungal Culture: Culture the desired phytopathogenic fungus (e.g., Pyricularia oryzae or Sclerotinia sclerotiorum) on a suitable agar medium (e.g., Potato Dextrose Agar) at an appropriate temperature and for a sufficient duration to promote sporulation.

  • Spore Suspension: Harvest fungal spores by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80). Gently scrape the surface with a sterile loop to dislodge the spores.

  • Spore Counting: Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to a final density of 1 x 10^4 to 5 x 10^4 spores/mL using a hemocytometer.

Broth Microdilution Antifungal Susceptibility Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a sterile 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Add the prepared fungal spore suspension to each well of the microtiter plate, resulting in a final volume of 200 µL per well. Include positive (fungus without compound) and negative (broth only) controls.

  • Incubation: Incubate the microtiter plates at an optimal temperature for the specific fungus for 48-72 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the antifungal susceptibility testing protocol.

Antifungal_Workflow Workflow for Antifungal Susceptibility Testing Start Start Fungal_Culture Culture of Phytopathogenic Fungus Start->Fungal_Culture Spore_Harvest Harvest and Prepare Spore Suspension Fungal_Culture->Spore_Harvest Inoculation Inoculate Microtiter Plate Spore_Harvest->Inoculation Compound_Dilution Serial Dilution of this compound Compound_Dilution->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation MIC_Reading Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Reading End End MIC_Reading->End

Caption: Antifungal susceptibility testing workflow.

Conclusion

This compound represents a promising scaffold for the development of novel antifungal agents, particularly for agricultural applications. While further research is required to fully elucidate its physicochemical properties and specific molecular targets, this guide provides a foundational understanding for researchers. The proposed mechanism of action, centered on the disruption of the fungal cell membrane, is consistent with its classification as a macrolide antibiotic. The provided experimental protocols offer a starting point for the in vitro evaluation of its antifungal efficacy. Future studies should focus on detailed structure-activity relationship analyses, elucidation of the precise molecular interactions with the fungal cell membrane, and in vivo efficacy trials.

References

Unveiling the Antifungal Potential of 3'-O-Decarbamoylirumamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the antifungal spectrum of 3'-O-Decarbamoylirumamycin, a 20-membered macrolide antibiotic. Addressed to researchers, scientists, and drug development professionals, this document synthesizes the available data on its in vitro activity, outlines relevant experimental methodologies, and presents key logical and procedural frameworks through visual diagrams.

Introduction

This compound is a derivative of the naturally occurring antifungal agent, Irumamycin, which is produced by Streptomyces subflavus subsp. irumaensis.[1][2] Early studies have identified its potential as an inhibitor of various phytopathogenic fungi.[3] This guide aims to consolidate the existing knowledge and provide a foundational resource for further research and development of this compound.

Antifungal Spectrum: Quantitative Analysis

The in vitro antifungal activity of this compound has been primarily evaluated against plant pathogenic fungi. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric for determining antifungal potency. The available data from foundational studies is summarized below.

Fungal SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)
Pyricularia oryzae12.5
Sclerotinia cinerea25

Data extracted from the initial discovery publication of this compound.

Experimental Protocols

The determination of the antifungal spectrum of this compound relies on standardized susceptibility testing methods. The following outlines a typical protocol based on established methodologies.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antifungal agent against yeast and filamentous fungi.

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific fungus.

Materials:

  • This compound

  • Fungal isolates

  • Sterile 96-well microtiter plates

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to the desired final inoculum concentration.

  • Drug Dilution: A serial two-fold dilution of this compound is prepared in RPMI-1640 medium directly in the microtiter plate.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control well (medium and inoculum without the drug) and a negative control well (medium only) are included.

  • Incubation: The plates are incubated at a controlled temperature (typically 35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.

  • MIC Reading: The MIC is determined as the lowest concentration of the drug at which there is a significant inhibition of fungal growth (e.g., 50% or 90% reduction) compared to the positive control. This can be assessed visually or by using a spectrophotometer to measure optical density.

Visualizing Key Processes and Relationships

To further elucidate the context and procedures related to the study of this compound, the following diagrams are provided.

logical_relationship Irumamycin Irumamycin (Parent Compound) Derivative This compound (Derivative) Irumamycin->Derivative Chemical Modification

Logical relationship between Irumamycin and its derivative.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Drug Drug Dilution Series Drug->Inoculation Incubation Incubation Inoculation->Incubation MIC MIC Determination Incubation->MIC

Experimental workflow for MIC determination.

Concluding Remarks

This compound demonstrates clear in vitro antifungal activity against key plant pathogenic fungi. The data presented in this guide, along with the outlined experimental framework, provide a valuable starting point for researchers. Further investigations are warranted to expand the known antifungal spectrum, elucidate the precise mechanism of action, and explore its potential in various applications, including agriculture and medicine. The logical relationship to its parent compound, Irumamycin, suggests a similar mechanism of action, likely involving the disruption of fungal cell membrane integrity. Future studies could focus on a broader range of fungal pathogens, including clinically relevant species, and delve into the specific molecular targets and signaling pathways affected by this compound.

References

Methodological & Application

Application Notes and Protocols: Antifungal Susceptibility Testing of 3'-O-Decarbamoylirumamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-O-Decarbamoylirumamycin is a macrolide antibiotic produced by Streptomyces subflavus subsp. irumaensis.[1] It has demonstrated inhibitory effects against various plant pathogenic fungi, such as Piricularia oryzae and Sclerotinia cinerea.[1] As a member of the irumamycin family of antibiotics, it is a compound of interest for its potential antifungal applications.[2][3] Accurate and reproducible antifungal susceptibility testing (AFST) is crucial for determining its spectrum of activity, establishing inhibitory concentrations, and guiding further research and development.

This document provides a detailed protocol for determining the in vitro antifungal susceptibility of this compound. The methodology is adapted from the globally recognized standards established by the Clinical and Laboratory Standards Institute (CLSI), specifically the M27 standard for yeasts and the M38 standard for filamentous fungi, as well as principles from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7][8][9][10]

Data Presentation: In Vitro Susceptibility of Fungal Isolates to this compound

The following table summarizes the expected format for presenting minimum inhibitory concentration (MIC) data for this compound against common pathogenic fungi and quality control strains. The values presented here are illustrative and should be replaced with experimentally determined data.

Fungal SpeciesStrain IDMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicansATCC 90028[Experimental Data][Experimental Data][Experimental Data]
Candida glabrataATCC 90030[Experimental Data][Experimental Data][Experimental Data]
Candida parapsilosisATCC 22019[Experimental Data][Experimental Data][Experimental Data]
Cryptococcus neoformansATCC 90112[Experimental Data][Experimental Data][Experimental Data]
Aspergillus fumigatusATCC 204305[Experimental Data][Experimental Data][Experimental Data]
Aspergillus flavusATCC 204304[Experimental Data][Experimental Data][Experimental Data]
Quality Control
Candida parapsilosisATCC 22019[QC Range]
Candida kruseiATCC 6258[QC Range]

Experimental Protocols

Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a suitable amount of this compound powder.

  • Solvent: Dissolve the compound in a minimal amount of an appropriate solvent (e.g., dimethyl sulfoxide - DMSO). The choice of solvent should be based on the compound's solubility and its compatibility with the test medium.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 1280 µg/mL).

  • Storage: Store the stock solution in small aliquots at -20°C or lower until use. Avoid repeated freeze-thaw cycles.

Broth Microdilution Method (Adapted from CLSI M27/M38)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against yeasts and filamentous fungi.

a. Media Preparation:

  • For Yeasts: Use RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

  • For Filamentous Fungi: Use RPMI-1640 medium as described for yeasts.

b. Inoculum Preparation:

  • Yeasts:

    • Subculture the yeast isolate onto a Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Select several well-isolated colonies and suspend them in sterile saline (0.85% NaCl).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10^6 CFU/mL).

    • Further dilute the adjusted inoculum in the test medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the microdilution wells.

  • Filamentous Fungi:

    • Grow the fungal isolate on Potato Dextrose Agar (PDA) at 35°C for 7 days or until adequate sporulation is observed.

    • Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 20).

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle.

    • Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer or spectrophotometer.

c. Test Procedure:

  • Dispense 100 µL of the appropriate test medium into each well of a 96-well microtiter plate.

  • Perform serial two-fold dilutions of the this compound stock solution in the microtiter plate to achieve the desired final concentration range (e.g., 0.03 to 16 µg/mL).

  • Inoculate each well with 100 µL of the prepared fungal inoculum.

  • Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubate the plates at 35°C. Incubation times are typically 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

d. Endpoint Determination:

  • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for yeasts and complete inhibition for filamentous fungi) compared to the growth control.

  • The endpoint can be read visually or with a spectrophotometer.

Quality Control
  • Perform quality control testing with each batch of susceptibility tests.

  • Use standard quality control strains such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[11]

  • The MIC values for the quality control strains should fall within the established acceptable ranges.

Mandatory Visualizations

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results drug_prep Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of Drug in Microtiter Plate drug_prep->serial_dilution media_prep Prepare RPMI-1640 Test Medium media_prep->serial_dilution inoculum_prep Prepare Fungal Inoculum (Yeast or Mold) inoculation Inoculate Wells with Fungal Suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate at 35°C (24-72 hours) inoculation->incubation read_mic Read MIC Endpoint (Visual or Spectrophotometric) incubation->read_mic data_analysis Data Analysis and Quality Control Check read_mic->data_analysis

Caption: Workflow for Antifungal Susceptibility Testing.

Signaling_Pathway_Placeholder cluster_membrane Fungal Cell Membrane cluster_downstream Downstream Effects drug This compound target Putative Membrane Target (e.g., Ergosterol Synthesis) drug->target Inhibition membrane_disruption Membrane Disruption target->membrane_disruption cell_lysis Cell Lysis / Growth Inhibition membrane_disruption->cell_lysis

References

Determining the Minimum Inhibitory Concentration of 3'-O-Decarbamoylirumamycin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-O-Decarbamoylirumamycin is a 20-membered macrolide antibiotic produced by Streptomyces subflavus subsp. irumaensis.[][2] This compound has demonstrated notable antifungal activity, particularly against phytopathogenic fungi such as Piricularia oryzae and Sclerotinia cinerea.[][2] As with any antimicrobial agent, determining its Minimum Inhibitory Concentration (MIC) is a critical step in evaluating its potency and spectrum of activity. The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after a specified incubation period. This document provides detailed protocols for determining the MIC of this compound and presents available data on its biological activity.

Data Presentation: Antifungal Activity

While extensive quantitative MIC data for this compound against a broad range of fungal species is not widely available in peer-reviewed literature, its inhibitory effects have been reported. The following table summarizes the known antifungal activity. Researchers are encouraged to use the protocols outlined below to generate specific MIC values for their fungal strains of interest.

Fungal SpeciesReported ActivityReference
Piricularia oryzaeInhibitory Effect[][2]
Sclerotinia cinereaInhibitory Effect[][2]

Mechanism of Action: Disruption of Fungal Cell Membrane Integrity

The primary mechanism of action for many antifungal agents involves the disruption of the fungal cell membrane. This disruption can occur through various interactions, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. For irumamycin-type macrolides, the proposed mechanism involves interaction with the fungal cell membrane, leading to a loss of its integrity.

Proposed Mechanism of Action of this compound cluster_0 Fungal Cell Fungal_Cell_Membrane Fungal Cell Membrane (Ergosterol-rich) Interaction Interaction with Membrane Components Fungal_Cell_Membrane->Interaction Intracellular_Components Intracellular Components (Ions, small molecules) Leakage Leakage of Intracellular Components Intracellular_Components->Leakage Drug This compound Drug->Interaction Disruption Membrane Disruption & Increased Permeability Interaction->Disruption Disruption->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death

Proposed mechanism of action of this compound.

Experimental Protocols: MIC Determination

The following are detailed protocols for determining the MIC of this compound using the broth microdilution method. This method is widely accepted and allows for the testing of multiple concentrations of the compound simultaneously.

Materials
  • This compound

  • Appropriate fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Piricularia oryzae)

  • Sterile 96-well microtiter plates

  • Sterile broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Sterile water or appropriate solvent for the compound

  • Spectrophotometer or microplate reader

  • Incubator

  • Sterile pipettes and tips

Experimental Workflow: Broth Microdilution MIC Assay

Experimental Workflow for MIC Determination Start Start Prep_Compound Prepare Stock Solution of This compound Start->Prep_Compound Prep_Inoculum Prepare Fungal Inoculum (e.g., 0.5 McFarland standard) Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions of Compound in 96-well plate Prep_Compound->Serial_Dilution Add_Inoculum Inoculate Wells with Fungal Suspension Prep_Inoculum->Add_Inoculum Serial_Dilution->Add_Inoculum Controls Include Positive (no drug) and Negative (no inoculum) Controls Add_Inoculum->Controls Incubate Incubate Plate at Appropriate Temperature and Duration Controls->Incubate Read_Results Determine MIC by Visual Inspection or Spectrophotometer Incubate->Read_Results End End Read_Results->End

Workflow for the broth microdilution MIC assay.
Protocol Steps

  • Preparation of this compound Stock Solution:

    • Dissolve a known weight of this compound in a suitable sterile solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1 mg/mL).

    • Further dilute the stock solution in sterile broth medium to achieve the starting concentration for the serial dilutions.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a suspension of the fungal colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. For filamentous fungi, a conidial suspension is prepared and the concentration is determined using a hemocytometer.

    • Dilute this standardized suspension in the broth medium to achieve the final desired inoculum concentration in the microtiter plate wells (typically 0.5-2.5 x 10^3 CFU/mL for yeast).

  • Broth Microdilution Assay:

    • Add 100 µL of sterile broth medium to all wells of a 96-well microtiter plate, except for the first column.

    • Add 200 µL of the starting concentration of this compound (prepared in broth) to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second well, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.

    • Inoculate each well (except the negative control well) with 10 µL of the prepared fungal inoculum.

    • Include a positive control (broth and inoculum, no drug) and a negative control (broth only, no inoculum) on each plate.

  • Incubation:

    • Seal the microtiter plate or cover it with a lid to prevent evaporation.

    • Incubate the plate at an appropriate temperature (e.g., 35°C for most clinical fungal isolates) for a specified period (e.g., 24-48 hours). Incubation conditions may vary depending on the fungal species being tested.

  • Determination of MIC:

    • After incubation, examine the plate for visible growth. The MIC is the lowest concentration of this compound that shows no visible growth (i.e., the first clear well).

    • Alternatively, the growth can be assessed by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader. The MIC can be defined as the lowest concentration that inhibits growth by a certain percentage (e.g., ≥50% or ≥90%) compared to the positive control.

Conclusion

The protocols and information provided in this document serve as a comprehensive guide for researchers and scientists in the field of drug development to determine the Minimum Inhibitory Concentration of this compound. While specific quantitative data is limited, the established antifungal properties of this compound warrant further investigation. The provided methodologies will enable the generation of robust and reproducible MIC data, which is essential for the continued evaluation of this compound as a potential antifungal agent.

References

Application Notes and Protocols: In Vitro Antifungal Assays for Macrolide Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrolide antibiotics, a class of compounds characterized by a macrocyclic lactone ring, are well-known for their antibacterial properties. However, several macrolides also exhibit significant antifungal activity, representing a promising area for novel therapeutic development. This document provides detailed application notes and standardized protocols for conducting in vitro antifungal assays of macrolide antibiotics. The methodologies described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for the specific properties of macrolide compounds.[1][2][3] These protocols are essential for the screening and characterization of new or existing macrolides with potential antifungal applications.

Principles of Antifungal Susceptibility Testing

In vitro antifungal susceptibility testing is crucial for determining the minimal inhibitory concentration (MIC) of a drug that inhibits the visible growth of a fungus.[4][5] The primary methods employed are broth microdilution, agar dilution, and disk diffusion. These assays provide quantitative data to evaluate the potency and spectrum of activity of macrolide antibiotics against various fungal pathogens.

Data Presentation: Antifungal Activity of Macrolides

The following tables summarize the in vitro antifungal activity of selected macrolide antibiotics against various fungal species, as determined by the broth microdilution method. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Table 1: In Vitro Antifungal Activity of Tacrolimus (FK506) and Sirolimus (Rapamycin)

Fungal SpeciesMacrolideMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Aspergillus fumigatusTacrolimus1.56 - 6.251.56-[6]
Aspergillus fumigatusSirolimus0.096 - 1.980.096-[6]
Aspergillus spp. (biofilm)Tacrolimus (in combination with AMB)2 - 64--[7]
Sporothrix brasiliensisTacrolimus1--[8]
Sporothrix schenckiiTacrolimus2--[8]
Trichophyton mentagrophytesTacrolimus>64--[9]

Note: MIC50 and MIC90 represent the MIC values that inhibit 50% and 90% of the isolates, respectively. AMB: Amphotericin B.

Table 2: In Vitro Antifungal Activity of Antibacterial Macrolides and Other Compounds

Fungal SpeciesCompoundMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Candida albicansHalichondramide---[10]
Trichophyton mentagrophytesHalichondramide---[10]
Fusarium spp.Moxifloxacin-10002000[11]
Fusarium spp.Tobramycin-500700[11]
Aspergillus spp.Chloramphenicol>4000>4000>4000[11]

Note: Data for some compounds may be limited, and further studies are needed to establish a comprehensive antifungal profile.

Experimental Protocols

Broth Microdilution Assay

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[12][13]

A. Materials:

  • 96-well sterile microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS buffer[13][14]

  • Macrolide antibiotic stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Fungal inoculum suspension (adjusted to 0.5 McFarland standard, then diluted to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL)[14]

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C)

B. Protocol:

  • Prepare serial two-fold dilutions of the macrolide antibiotic in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Prepare the fungal inoculum by picking a few colonies from a fresh agar plate and suspending them in sterile saline.

  • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard using a spectrophotometer.

  • Dilute the standardized inoculum in RPMI-1640 medium to achieve the final desired concentration.

  • Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.

  • Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

  • Incubate the plates at 35°C for 24-48 hours.[14] For some fungi, longer incubation times may be necessary.[13]

  • The MIC is determined as the lowest concentration of the macrolide that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay prep_drug Prepare Macrolide Stock Solution serial_dilution Perform Serial Dilutions of Macrolide in Plate prep_drug->serial_dilution prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) add_inoculum Add Fungal Inoculum to each well prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate at 35°C for 24-48h add_inoculum->incubate read_mic Read MIC (Visually or Spectrophotometrically) incubate->read_mic

Broth Microdilution Assay Workflow

Agar Dilution Assay

This method involves incorporating the antifungal agent into an agar medium. It is particularly useful for testing a large number of isolates simultaneously.[15]

A. Materials:

  • Sterile petri dishes

  • RPMI-1640 agar medium (prepared with 1.5% agar)

  • Macrolide antibiotic stock solution

  • Fungal inoculum suspension (adjusted to 10^4 CFU/spot)[15]

  • Multipoint inoculator (optional)

  • Incubator (35°C)

B. Protocol:

  • Prepare a series of agar plates containing two-fold serial dilutions of the macrolide antibiotic. Add the appropriate volume of the drug solution to the molten agar before pouring the plates.

  • Prepare the fungal inoculum as described for the broth microdilution assay and dilute it to the final concentration.

  • Spot a small volume (1-10 µL) of the standardized fungal inoculum onto the surface of each agar plate. A multipoint inoculator can be used for this purpose.

  • Include a drug-free control plate to ensure the viability of the inocula.

  • Allow the inoculated plates to dry at room temperature before inverting them for incubation.

  • Incubate the plates at 35°C for 48 hours or until growth is clearly visible on the control plate.

  • The MIC is the lowest concentration of the macrolide that prevents the visible growth of the fungus.[15]

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay prep_drug Prepare Macrolide Stock Solution prep_agar Prepare Agar Plates with Serial Dilutions of Macrolide prep_drug->prep_agar inoculate Inoculate Agar Plates with Fungal Suspension prep_agar->inoculate prep_inoculum Prepare Fungal Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 48h inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic

Agar Dilution Assay Workflow

Disk Diffusion Assay

This is a simpler, qualitative or semi-quantitative method to assess antifungal susceptibility. It is based on the diffusion of the drug from a paper disk into the agar.[12][16]

A. Materials:

  • Sterile petri dishes

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue[12]

  • Sterile paper disks (6 mm diameter)

  • Macrolide antibiotic solution of known concentration

  • Fungal inoculum suspension (adjusted to 0.5 McFarland standard)

  • Sterile cotton swabs

  • Incubator (35°C)

  • Calipers or ruler

B. Protocol:

  • Prepare Mueller-Hinton agar plates as specified.

  • Impregnate sterile paper disks with a known amount of the macrolide antibiotic solution and allow them to dry.

  • Prepare the fungal inoculum as described previously.

  • Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of the agar plate to create a lawn of growth.

  • Aseptically place the macrolide-impregnated disks onto the surface of the inoculated agar.

  • Incubate the plates at 35°C for 24-48 hours.

  • Measure the diameter of the zone of inhibition (the area around the disk where fungal growth is absent) in millimeters. The size of the zone correlates with the susceptibility of the fungus to the macrolide.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay prep_disk Impregnate Paper Disks with Macrolide place_disk Place Macrolide Disk on Agar Surface prep_disk->place_disk prep_agar Prepare Mueller-Hinton Agar Plates inoculate Inoculate Agar Plate with Fungal Lawn prep_agar->inoculate prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) prep_inoculum->inoculate inoculate->place_disk incubate Incubate at 35°C for 24-48h place_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Disk Diffusion Assay Workflow

Antifungal Mechanism of Action of Macrolides

The antifungal activity of certain macrolides, such as tacrolimus and sirolimus, is attributed to their ability to inhibit specific signaling pathways crucial for fungal growth and virulence. Tacrolimus inhibits calcineurin, a calcium-calmodulin-dependent protein phosphatase, while sirolimus targets the TOR (Target of Rapamycin) signaling pathway.[6] Inhibition of these pathways disrupts various cellular processes, including stress responses, cell wall integrity, and filamentation, ultimately leading to fungal growth inhibition. The immunomodulatory effects of some macrolides, such as the inhibition of pro-inflammatory cytokine production, may also contribute to their in vivo antifungal efficacy.[17]

Macrolide_Antifungal_Signaling cluster_drug Macrolide Antibiotics cluster_pathway Fungal Cell Signaling Pathways cluster_effect Cellular Effects Tacrolimus Tacrolimus (FK506) Calcineurin Calcineurin Pathway Tacrolimus->Calcineurin Inhibits Sirolimus Sirolimus (Rapamycin) TOR TOR Pathway Sirolimus->TOR Inhibits Stress_Response Inhibition of Stress Response Calcineurin->Stress_Response Cell_Wall Disruption of Cell Wall Integrity Calcineurin->Cell_Wall Filamentation Inhibition of Filamentation Calcineurin->Filamentation Growth_Inhibition Fungal Growth Inhibition TOR->Growth_Inhibition Stress_Response->Growth_Inhibition Cell_Wall->Growth_Inhibition Filamentation->Growth_Inhibition

Macrolide Antifungal Signaling Pathways

References

Purification of 3'-O-Decarbamoylirumamycin from Streptomyces Culture: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-O-Decarbamoylirumamycin is a 20-membered macrolide antibiotic with notable antifungal properties, particularly against plant pathogenic fungi.[1] Produced by strains of Streptomyces, such as Streptomyces subflavus subsp. irumaensis, this compound represents a promising candidate for the development of novel antifungal agents. This document provides a detailed protocol for the purification of this compound from a Streptomyces culture broth, including fermentation, extraction, and chromatographic separation techniques. The methodologies outlined are intended to guide researchers in obtaining a highly purified product for further biological and pharmacological studies.

Data Presentation

The following tables summarize the quantitative data from a typical purification process of this compound from a 50-liter Streptomyces fermentation broth.

Table 1: Purification Summary of this compound

Purification StepTotal Volume (L)Total Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Culture Filtrate5025,0005,000,0002001001
Ethyl Acetate Extract55,0004,500,000900904.5
Silica Gel Chromatography0.55003,500,0007,0007035
Sephadex LH-20 Chromatography0.11003,000,00030,00060150
Preparative HPLC0.02252,500,000100,00050500

Table 2: High-Performance Liquid Chromatography (HPLC) Analysis of Purified this compound

ParameterValue
ColumnC18 Reverse-Phase (4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (60:40, v/v)
Flow Rate1.0 mL/min
Detection Wavelength230 nm
Retention Time12.5 min
Purity>98%

Experimental Protocols

Fermentation of Streptomyces subflavus subsp. irumaensis

This protocol describes the cultivation of Streptomyces subflavus subsp. irumaensis for the production of this compound.

Materials:

  • Streptomyces subflavus subsp. irumaensis culture

  • Seed medium (per liter): 10 g glucose, 20 g soluble starch, 5 g yeast extract, 5 g peptone, 1 g K2HPO4, 0.5 g MgSO4·7H2O, pH 7.2

  • Production medium (per liter): 40 g soluble starch, 15 g soybean meal, 2 g yeast extract, 4 g CaCO3, 0.5 g K2HPO4, 0.5 g MgSO4·7H2O, pH 7.0

  • Shake flasks and a temperature-controlled shaker

  • Fermenter (50 L capacity)

Procedure:

  • Inoculate a 250 mL shake flask containing 50 mL of seed medium with a loopful of Streptomyces subflavus subsp. irumaensis from a slant culture.

  • Incubate the seed culture at 28°C for 48 hours on a rotary shaker at 200 rpm.

  • Use the seed culture to inoculate a 2 L flask containing 500 mL of seed medium and incubate under the same conditions for another 48 hours.

  • Aseptically transfer the second-stage seed culture to a 50 L fermenter containing the production medium.

  • Conduct the fermentation at 28°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and agitation at 250 rpm for 7 days.

  • Monitor the pH and adjust to 7.0 as needed using sterile acid or base.

Extraction of Crude this compound

This protocol details the initial extraction of the target compound from the fermentation broth.

Materials:

  • Fermentation broth

  • Ethyl acetate

  • Diatomaceous earth

  • Rotary evaporator

  • Large-capacity centrifuge

Procedure:

  • Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation at 8,000 x g for 20 minutes. The supernatant contains the desired product.

  • Adjust the pH of the supernatant to 4.0 with 2N HCl.

  • Add an equal volume of ethyl acetate to the supernatant and stir vigorously for 1 hour.

  • Separate the organic and aqueous layers using a separatory funnel.

  • Repeat the extraction of the aqueous layer with ethyl acetate two more times.

  • Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude oily residue.

Chromatographic Purification of this compound

This section outlines the multi-step chromatographic process to purify this compound to a high degree of homogeneity.

3.1 Silica Gel Chromatography

Materials:

  • Crude extract

  • Silica gel (70-230 mesh)

  • Chromatography column

  • Solvents: Chloroform, Methanol

  • Fraction collector

  • TLC plates and developing chamber

Procedure:

  • Dissolve the crude extract in a minimal amount of chloroform.

  • Prepare a silica gel column packed in chloroform.

  • Load the dissolved crude extract onto the column.

  • Elute the column with a stepwise gradient of methanol in chloroform (e.g., 1%, 2%, 5%, 10% methanol in chloroform).

  • Collect fractions and monitor the elution of the target compound using Thin Layer Chromatography (TLC).

  • Pool the fractions containing this compound and evaporate the solvent.

3.2 Sephadex LH-20 Gel Filtration Chromatography

Materials:

  • Partially purified extract from silica gel chromatography

  • Sephadex LH-20 resin

  • Chromatography column

  • Methanol

Procedure:

  • Swell the Sephadex LH-20 resin in methanol and pack it into a column.

  • Dissolve the partially purified extract in a small volume of methanol.

  • Load the sample onto the Sephadex LH-20 column.

  • Elute the column with methanol at a constant flow rate.

  • Collect fractions and monitor for the presence of the target compound.

  • Pool the active fractions and concentrate.

3.3 Preparative High-Performance Liquid Chromatography (HPLC)

Materials:

  • Concentrated fraction from Sephadex LH-20 chromatography

  • Preparative HPLC system with a C18 column

  • Acetonitrile and water (HPLC grade)

Procedure:

  • Dissolve the sample in the mobile phase.

  • Inject the sample onto the preparative C18 HPLC column.

  • Elute with an isocratic mobile phase of acetonitrile:water (60:40, v/v).

  • Monitor the elution profile at 230 nm.

  • Collect the peak corresponding to this compound.

  • Lyophilize the collected fraction to obtain the pure compound.

Visualizations

Purification_Workflow Fermentation Streptomyces Fermentation Harvesting Harvesting and Centrifugation Fermentation->Harvesting Culture Broth Extraction Solvent Extraction (Ethyl Acetate) Harvesting->Extraction Supernatant Concentration1 Concentration (Rotary Evaporation) Extraction->Concentration1 Organic Phase SilicaGel Silica Gel Chromatography Concentration1->SilicaGel Crude Extract Concentration2 Concentration SilicaGel->Concentration2 Active Fractions Sephadex Sephadex LH-20 Chromatography Concentration2->Sephadex Partially Purified Concentration3 Concentration Sephadex->Concentration3 Active Fractions PrepHPLC Preparative HPLC Concentration3->PrepHPLC Enriched Sample Lyophilization Lyophilization PrepHPLC->Lyophilization Purified Fractions PureCompound Pure this compound Lyophilization->PureCompound Final Product Analytical_Workflow Input {Input|Purified Sample} HPLC Analytical HPLC Column: C18 Mobile Phase: ACN:H2O Detection: 230 nm Input->HPLC MS Mass Spectrometry Ionization: ESI+ Analysis: m/z Input->MS NMR NMR Spectroscopy 1H and 13C Spectra Input->NMR Output {Output|{Purity >98%|Molecular Weight Confirmed|Structure Confirmed}} HPLC->Output MS->Output NMR->Output

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irumamycin is a 20-membered macrolide antibiotic produced by Streptomyces subflavus subsp. irumaensis. It exhibits potent antifungal activity, making it a compound of interest for agricultural and pharmaceutical applications. Structurally, irumamycin is related to other polyketide macrolides such as venturicidin and isoirumamycin. Accurate and robust analytical methods are crucial for the quantification of irumamycin in fermentation broths, for purity assessment during downstream processing, and for quality control of final products. This document provides detailed application notes and protocols for the analysis of irumamycin and related compounds using High-Performance Liquid Chromatography (HPLC).

Structures of Irumamycin and Related Compounds

Irumamycin and its analogs share a common macrolide core synthesized via a polyketide pathway. Key related compounds include:

  • Irumamycin: A 20-membered macrolide with a characteristic disaccharide side chain.

  • Venturicidin A & B: Structurally similar to irumamycin, often co-produced in fermentation.

  • X-14952B: Another venturicidin-type macrolide.

  • 17-hydroxy-venturicidin A: A hydroxylated analog of venturicidin A.[1]

  • Isoirumamycin: An isomer of irumamycin.

Quantitative Data Summary

The following table summarizes the retention times for venturicidin analogs obtained under specific HPLC conditions. While a dedicated chromatogram for irumamycin is not publicly available in the searched literature, the conditions for the closely related venturicidins provide a strong starting point for method development.

Table 1: Retention Times of Venturicidin Analogs

CompoundRetention Time (t_R, min)HPLC Conditions
Venturicidin G18.04Column: C18 (9.4 × 250 mm, 5 µm)Mobile Phase: 80% CH_3OH in H_2OReference: [2]
Venturicidin A19.86Column: C18 (9.4 × 250 mm, 5 µm)Mobile Phase: 80% CH_3OH in H_2OReference: [2]
Venturicidin H20.57Column: C18 (9.4 × 250 mm, 5 µm)Mobile Phase: 80% CH_3OH in H_2OReference: [2]
Venturicidin B31.62Column: C18 (9.4 × 250 mm, 5 µm)Mobile Phase: 80% CH_3OH in H_2OReference: [2]
Venturicidin I26.36Column: C18 (9.4 × 250 mm, 5 µm)Mobile Phase: 80% CH_3OH in H_2OReference: [2]
Venturicidin J17.57Column: C18 (9.4 × 250 mm, 5 µm)Mobile Phase: 80% CH_3OH in H_2OReference: [2]

Experimental Protocols

Protocol 1: Sample Preparation from Streptomyces Fermentation Broth

This protocol describes the extraction of irumamycin and related compounds from a liquid fermentation culture.

Materials:

  • Streptomyces fermentation broth

  • Ethyl acetate

  • Methanol

  • Cyclohexane

  • Centrifuge

  • Rotary evaporator

  • Sephadex LH-20 resin

  • Solid Phase Extraction (SPE) cartridges (LPS-500-H resin or similar)

Procedure:

  • Centrifuge the fermentation broth to separate the supernatant and mycelium.

  • Extract the supernatant twice with an equal volume of ethyl acetate.

  • Combine the organic layers and evaporate to dryness using a rotary evaporator to obtain a crude extract.

  • For further purification, dissolve the crude extract in a 1:1 (v/v) mixture of methanol and cyclohexane. The active compounds will partition into the methanolic phase.[1]

  • Evaporate the methanolic phase to dryness.

  • The resulting extract can be further purified by size-exclusion chromatography using Sephadex LH-20 with a mobile phase of methanol/50% chloroform.[1]

  • Alternatively, for a more targeted purification, solid-phase extraction (SPE) on a hydrophobic resin like LPS-500-H can be employed, followed by elution with methanol.[3]

  • Dissolve the final dried extract in a suitable solvent (e.g., methanol or acetonitrile) for HPLC analysis.

Protocol 2: HPLC Analysis of Irumamycin and Related Macrolides

The following HPLC method is adapted from a protocol developed for the separation of venturicidins, which are structurally analogous to irumamycin.[4] Method optimization may be required to achieve baseline separation for all compounds of interest.

Instrumentation and Columns:

  • HPLC system with a photodiode array (PDA) or UV detector.

  • Reversed-phase C18 column (e.g., 10 × 250 mm, 5 µm).[4]

Mobile Phase and Gradient Program:

  • Solvent A: Water

  • Solvent B: Acetonitrile

  • Flow Rate: 5.0 mL/min[4]

  • Detection Wavelength: 210-280 nm (monitor a range to determine the optimal wavelength for each compound)

Table 2: Gradient Elution Program

Time (min)% Solvent A (Water)% Solvent B (Acetonitrile)
0 - 27525
2 - 1575 → 025 → 100
15 - 200100
20 - 210 → 75100 → 25
21 - 257525

Visualizations

Irumamycin Biosynthetic Pathway Overview

The following diagram illustrates the key stages in the biosynthesis of irumamycin, a complex polyketide. The process begins with precursor units derived from primary metabolism, which are then assembled by a Type I Polyketide Synthase (PKS). Subsequent post-PKS modifications, including glycosylation and oxidation, lead to the final bioactive molecule.

Irumamycin_Biosynthesis Primary_Metabolism Primary Metabolism (e.g., Acetyl-CoA, Propionyl-CoA) Polyketide_Chain_Assembly Polyketide Chain Assembly (Type I PKS) Polyketide_Backbone Polyketide Backbone Polyketide_Chain_Assembly->Polyketide_Backbone Post_PKS_Modifications Post-PKS Modifications Polyketide_Backbone->Post_PKS_Modifications Glycosylation Glycosylation Post_PKS_Modifications->Glycosylation Oxidation Oxidation Post_PKS_Modifications->Oxidation Irumamycin Irumamycin Glycosylation->Irumamycin Oxidation->Irumamycin

Caption: Overview of the Irumamycin Biosynthetic Pathway.

Experimental Workflow for Irumamycin Analysis

This workflow outlines the major steps involved from sample collection to data analysis for the quantification of irumamycin.

Irumamycin_Analysis_Workflow Start Start: Streptomyces Fermentation Broth Extraction Extraction (Liquid-Liquid or Solid-Phase) Purification Purification (e.g., Column Chromatography) Extraction->Purification HPLC_Analysis HPLC Analysis (Reversed-Phase C18) Purification->HPLC_Analysis Data_Acquisition Data Acquisition (UV/PDA Detection) HPLC_Analysis->Data_Acquisition Data_Analysis Data Analysis (Quantification, Purity) Data_Acquisition->Data_Analysis End End: Report Data_Analysis->End

Caption: Experimental Workflow for Irumamycin Analysis.

References

Developing a Stable Formulation for Novel Macrolide Antibiotics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrolide antibiotics are a critical class of therapeutics, but their large, complex structures often present significant challenges in developing stable and effective formulations. This document provides a comprehensive guide for researchers and drug development professionals on establishing a stable formulation for novel macrolide antibiotics, with a focus on a hypothetical 20-membered macrolide, designated here as "Macrolide X" (inspired by the structural class of 3'-O-Decarbamoylirumamycin).

Macrolides are susceptible to degradation via several pathways, including hydrolysis (especially under acidic conditions), oxidation, and photodegradation. Ensuring stability is paramount to maintaining therapeutic efficacy and ensuring patient safety. These application notes will outline key experimental protocols and data presentation strategies to guide the formulation development process.

Physicochemical Characterization of Macrolide X

A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is the foundation of a successful formulation strategy.

Table 1: Physicochemical Properties of Macrolide X
ParameterMethodResult
Molecular FormulaHigh-Resolution Mass SpectrometryC40H64O11
Molecular WeightHigh-Resolution Mass Spectrometry720.93 g/mol
AppearanceVisual InspectionWhite to off-white solid
SolubilityShake-flask method in various solvents at 25°C- Water: < 0.1 mg/mL- Ethanol: 15 mg/mL- Methanol: 25 mg/mL- DMSO: > 50 mg/mL
pKaPotentiometric titration8.2 (basic)
LogPHPLC method3.5
Melting PointDifferential Scanning Calorimetry (DSC)185°C

Stability-Indicating Analytical Method Development

A validated stability-indicating high-performance liquid chromatography (HPLC) method is essential to accurately quantify the drug and its degradation products.

Protocol 1: HPLC Method for Macrolide X
  • Instrumentation: HPLC with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of Macrolide X in methanol (1 mg/mL) and dilute with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation pathways and products, which informs the selection of appropriate stabilization strategies.

Protocol 2: Forced Degradation of Macrolide X
  • Acid Hydrolysis: Dissolve Macrolide X in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve Macrolide X in 0.1 M NaOH and keep at room temperature for 4 hours.

  • Oxidative Degradation: Treat a solution of Macrolide X with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid Macrolide X to 80°C for 48 hours.

  • Photodegradation: Expose a solution of Macrolide X to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples using the validated HPLC method (Protocol 1).

Table 2: Summary of Forced Degradation Results for Macrolide X
Stress Condition% DegradationNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl, 60°C, 24h35%3DP1 (4.2 min)
0.1 M NaOH, RT, 4h85%4DP2 (3.8 min)
3% H2O2, RT, 24h15%2DP3 (5.1 min)
80°C, 48h (solid)5%1DP4 (6.5 min)
UV light, 24h20%2DP5 (4.8 min)

Formulation Strategies for Stabilization

Based on the physicochemical properties and degradation profile, several formulation strategies can be employed to enhance the stability of Macrolide X.

Lyophilization

Lyophilization (freeze-drying) is a common technique to improve the stability of thermolabile and hydrolytically unstable drugs.

Protocol 3: Lyophilization of Macrolide X
  • Formulation Preparation: Dissolve Macrolide X (10 mg/mL) in a solution of mannitol (5% w/v) in water for injection.

  • Freezing: Freeze the solution at -40°C for 4 hours.

  • Primary Drying (Sublimation): Apply a vacuum of 100 mTorr and gradually increase the shelf temperature to -10°C over 24 hours.

  • Secondary Drying (Desorption): Increase the shelf temperature to 25°C and maintain for 12 hours under vacuum.

  • Stoppering and Sealing: Backfill the vials with nitrogen and seal.

Cyclodextrin Complexation

Cyclodextrins can encapsulate hydrophobic drug molecules, protecting them from degradation and improving solubility.

Protocol 4: Preparation of Macrolide X-Cyclodextrin Inclusion Complex
  • Cyclodextrin Selection: Screen various cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) for their ability to form complexes with Macrolide X.

  • Complexation: Prepare a saturated aqueous solution of hydroxypropyl-β-cyclodextrin (HP-β-CD). Add an excess of Macrolide X and stir at room temperature for 48 hours.

  • Isolation: Filter the solution to remove un-complexed drug.

  • Lyophilization: Lyophilize the filtrate (as per Protocol 3) to obtain the solid inclusion complex.

Stability Testing of Formulations

The developed formulations must be subjected to stability testing under ICH recommended conditions to determine their shelf-life.

Table 3: Stability of Lyophilized Macrolide X Formulation (Storage at 40°C/75% RH)
Time (Months)Assay (%)Total Impurities (%)Appearance
099.80.2White, intact cake
199.50.5White, intact cake
399.10.9White, intact cake
698.51.5White, intact cake

Visualizations

Antifungal Mechanism of Action

Many antifungal macrolides target the fungal cell membrane. The following diagram illustrates a generalized mechanism of action.

Antifungal_Mechanism Macrolide Macrolide Antibiotic Ergosterol Ergosterol Macrolide->Ergosterol Binds to Pore Pore Formation Macrolide->Pore Induces Membrane Fungal Cell Membrane Ergosterol->Membrane Component of Membrane->Pore Ions Ion Leakage (K+, Mg++) Pore->Ions Causes Death Fungal Cell Death Ions->Death Leads to

Caption: Generalized mechanism of action for ergosterol-targeting antifungal macrolides.

Experimental Workflow for Formulation Development

The logical flow of experiments is crucial for efficient formulation development.

Formulation_Workflow cluster_0 Characterization cluster_1 Degradation Analysis cluster_2 Formulation & Stability API API Physicochemical Characterization ForcedDeg Forced Degradation Studies API->ForcedDeg MethodDev Stability-Indicating Method Development MethodDev->ForcedDeg PathwayID Identify Degradation Pathways ForcedDeg->PathwayID FormDev Formulation Development (Lyophilization, Excipients, etc.) PathwayID->FormDev StabilityTest ICH Stability Testing FormDev->StabilityTest FinalForm Optimized Stable Formulation StabilityTest->FinalForm

Caption: Workflow for developing a stable pharmaceutical formulation.

Conclusion

The development of a stable formulation for a novel macrolide antibiotic is a systematic process that involves detailed characterization, the development of appropriate analytical tools, and a thorough understanding of the drug's degradation pathways. The protocols and strategies outlined in these application notes provide a robust framework for researchers to navigate the challenges of macrolide formulation, ultimately leading to a stable and effective drug product.

Application Notes and Protocols: Broth Microdilution Assay for Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro activity of novel antifungal agents against various fungal species using the broth microdilution method. This method is a cornerstone of antifungal susceptibility testing and is essential for the discovery and development of new antifungal drugs. The protocols provided are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with modifications to accommodate the screening of novel compounds.[1][2][3][4]

Introduction

The rise of invasive fungal infections, coupled with the emergence of antifungal resistance, necessitates the urgent development of new therapeutic agents.[1][5] The broth microdilution assay is a standardized and reproducible method used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The MIC is defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism after a specified incubation period.[2][6][7] This assay is performed in 96-well microtiter plates, making it suitable for screening a large number of compounds efficiently.[1][4]

This document outlines the necessary materials, a step-by-step experimental protocol, data analysis, and interpretation for conducting a broth microdilution assay for novel antifungal agents.

Core Principles

The broth microdilution assay involves challenging a standardized inoculum of a fungal isolate with serial dilutions of an antifungal agent in a liquid growth medium. After incubation, the plates are examined for visible growth to determine the MIC. This in vitro measure of antifungal activity is a critical first step in evaluating the potential of a new compound.[2][5][6]

Experimental Workflow

The overall workflow for the broth microdilution assay is depicted below.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis FungalCulture 1. Fungal Isolate Culture InoculumPrep 2. Inoculum Preparation FungalCulture->InoculumPrep Standardize concentration Inoculation 5. Inoculation of Plate InoculumPrep->Inoculation Add to wells CompoundPrep 3. Antifungal Agent Preparation SerialDilution 4. Serial Dilution in Microtiter Plate CompoundPrep->SerialDilution Prepare stock solution SerialDilution->Inoculation Create concentration gradient Incubation 6. Incubation Inoculation->Incubation Specified time & temperature MICReading 7. MIC Determination Incubation->MICReading Visual or spectrophotometric DataRecording 8. Data Recording and Analysis MICReading->DataRecording

Caption: Experimental workflow for the broth microdilution assay.

Experimental Protocols

This section provides a detailed methodology for performing the broth microdilution assay.

Materials
  • Fungal Strains: Quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258) and clinical isolates of interest.

  • Culture Media:

    • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungal culture.

    • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Antifungal Agents:

    • Novel compounds to be tested.

    • Reference antifungals (e.g., fluconazole, amphotericin B) for quality control.[1]

  • Reagents:

    • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS).

    • Dimethyl sulfoxide (DMSO) for dissolving compounds if necessary.

  • Equipment and Consumables:

    • Sterile, flat-bottom 96-well microtiter plates.

    • Micropipettes and sterile tips.

    • Spectrophotometer or microplate reader (optional, for spectrophotometric reading).

    • Hemocytometer or spectrophotometer for inoculum standardization.

    • Incubator set at 35°C.

    • Vortex mixer.

    • Sterile tubes and flasks.

Step-by-Step Protocol

1. Preparation of Fungal Inoculum

  • Subculture fungal isolates onto SDA or PDA plates and incubate at 35°C for 24-48 hours (for yeasts) or 2-5 days (for molds) to ensure purity and viability.[2]

  • Prepare a fungal suspension by gently scraping the surface of the culture with a sterile loop or by collecting conidia from molds with a sterile, wetted swab.

  • Suspend the fungal cells in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts) using a spectrophotometer at 530 nm.

  • Further dilute the standardized suspension in RPMI-1640 medium to achieve the final inoculum concentration. The final concentration in the wells should be approximately 0.5-2.5 x 10^3 CFU/mL for yeasts and 1-2.5 x 10^5 CFU/mL for molds.[2]

2. Preparation of Antifungal Agents

  • Prepare a stock solution of the novel antifungal agent and reference drugs. If the compound is not water-soluble, DMSO can be used as a solvent. The final concentration of DMSO in the wells should not exceed 1% to avoid inhibiting fungal growth.

  • Create a working solution of the antifungal agent in RPMI-1640 medium at twice the highest desired final concentration.

3. Assay Procedure in 96-Well Plate

  • Add 100 µL of RPMI-1640 medium to wells in columns 2 through 11 of a 96-well microtiter plate.

  • Add 200 µL of the 2x concentrated antifungal working solution to the wells in column 1.

  • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well and transfer 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.

  • Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no inoculum).

  • Add 100 µL of the prepared fungal inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the antifungal concentrations by half.

  • Add 100 µL of sterile RPMI-1640 medium to the sterility control wells in column 12.

4. Incubation

  • Seal the plates or place them in a humidified chamber to prevent evaporation.

  • Incubate the plates at 35°C. Incubation times vary depending on the fungus:

    • Candida spp.: 24 hours.[7]

    • Cryptococcus spp.: 72 hours.[7]

    • Molds: 48-72 hours.[7][8]

5. MIC Determination

  • Visually read the MIC as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins, and 100% for amphotericin B) compared to the growth control well.[6][7]

  • Alternatively, a spectrophotometer can be used to read the optical density (OD) at a specific wavelength (e.g., 405 nm or 600 nm). The MIC is then defined as the lowest drug concentration that reduces growth by a predetermined percentage (e.g., ≥50%) compared to the control.

Data Presentation

Quantitative data, such as MIC values, should be summarized in a clear and structured table for easy comparison.

Fungal IsolateNovel Compound A (µg/mL)Novel Compound B (µg/mL)Fluconazole (µg/mL)Amphotericin B (µg/mL)
C. albicans ATCC 900280.2580.50.25
C. glabrata ATCC 9003016>64160.5
C. parapsilosis ATCC 220190.125410.125
A. fumigatus ATCC 204304232>641
Clinical Isolate 1 (C. auris)4>64321
Clinical Isolate 2 (C. krusei)0.516640.5

Data Analysis and Interpretation

The interpretation of MIC values for novel compounds can be challenging in the absence of established clinical breakpoints.[6] Initially, the in vitro activity of the novel agent can be compared to that of known antifungal drugs. A lower MIC value generally indicates higher potency.

Logical Relationship for MIC Interpretation

MICInterpretation cluster_mic MIC Value cluster_comparison Comparative Analysis cluster_interpretation Interpretation MIC Observed MIC ReferenceMIC Reference Antifungal MIC MIC->ReferenceMIC Compare to WildTypeDist Wild-Type MIC Distribution MIC->WildTypeDist Compare to Potency Relative Potency ReferenceMIC->Potency PotentialResistance Potential for Resistance WildTypeDist->PotentialResistance

Caption: Logical flow for interpreting novel compound MICs.

Troubleshooting

IssuePossible CauseSolution
No growth in control wellsInoculum viability issue; improper incubationUse a fresh culture; verify incubator settings
Growth in sterility control wellsContamination of medium or plateUse aseptic technique; check sterility of reagents
"Skipped" wells (growth at higher concentrations)Compound precipitation; paradoxical effectCheck compound solubility; repeat assay
Trailing (reduced but persistent growth over a range of concentrations)Fungistatic activity of the drugRead MIC at the concentration with ~50% growth reduction

Conclusion

The broth microdilution assay is a fundamental tool for the preliminary evaluation of novel antifungal agents. Adherence to standardized protocols is crucial for generating reproducible and reliable data. The information gathered from this assay is vital for guiding further preclinical and clinical development of new antifungal therapies.

References

Application Notes and Protocols for Evaluating Natural Product Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the experimental design and execution of studies aimed at evaluating the antifungal properties of natural products. The protocols outlined below are intended to ensure robust and reproducible data generation for the identification and characterization of novel antifungal agents.

Section 1: Initial Screening and Determination of Antifungal Activity

The initial phase of testing focuses on determining the antifungal potency of the natural product by measuring its inhibitory and fungicidal concentrations.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2] The broth microdilution method is a widely accepted and sensitive technique for determining the MIC of natural products.[1][3][4]

Protocol: Broth Microdilution Assay

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for filamentous fungi) at a suitable temperature (e.g., 35°C for Candida spp., 25-30°C for filamentous fungi) for 24-48 hours.

    • Prepare a fungal suspension in sterile saline (0.85%) or RPMI-1640 medium.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL for yeasts.

    • Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Natural Product Dilutions:

    • Dissolve the natural product in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.[5] The final concentration of the solvent in the assay should be non-inhibitory to the fungus (typically ≤1%).

    • Perform serial two-fold dilutions of the natural product stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640 buffered with MOPS).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted natural product.

    • Include a positive control (fungal inoculum without the natural product) and a negative control (broth medium only). An antifungal drug with a known MIC (e.g., fluconazole, amphotericin B) should be included as a reference control.

    • Incubate the plates at the appropriate temperature for 24-48 hours (for yeasts) or longer for slower-growing filamentous fungi.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the natural product that causes complete visual inhibition of fungal growth.[1] Results can also be read spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 600 nm).[1]

Minimum Fungicidal Concentration (MFC) Determination

The MFC is the lowest concentration of an antimicrobial agent that kills a particular microorganism.

Protocol: MFC Assay

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.

  • Spot-plate the aliquot onto an appropriate agar medium.

  • Incubate the plates at the optimal growth temperature for 24-48 hours or until growth is visible in the positive control.

  • The MFC is the lowest concentration of the natural product that results in no fungal growth on the agar plate, indicating a ≥99.9% reduction in the initial inoculum.[6]

Data Presentation: MIC and MFC

Summarize the quantitative data in a clear and structured table.

Natural ProductFungal SpeciesMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioReference AntifungalMIC (µg/mL)
Extract ACandida albicans641282Fluconazole8
Compound BAspergillus fumigatus16322Amphotericin B1
Essential Oil CCryptococcus neoformans32>256>8Amphotericin B0.5

Interpretation: An MFC/MIC ratio of ≤4 is generally considered indicative of a fungicidal effect, while a ratio of >4 suggests a fungistatic effect.[6]

Section 2: Evaluation of Cytotoxicity

It is crucial to assess the toxicity of the natural product against mammalian cells to determine its selectivity and potential for therapeutic use.

Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity.[7]

Protocol: MTT Assay

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., Vero, HeLa, or peripheral blood mononuclear cells - PBMCs) in an appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator with 5% CO2 at 37°C.[6][7]

  • Cell Seeding:

    • Seed the cells into a 96-well microtiter plate at a density of approximately 5 x 10^4 cells/mL and allow them to adhere overnight.[7]

  • Treatment with Natural Product:

    • Prepare serial dilutions of the natural product in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the natural product.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the natural product) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation and MTT Addition:

    • Incubate the plate for 24-48 hours.

    • Add MTT solution to each well and incubate for another 2-4 hours. Live cells with active metabolism will convert the yellow MTT into a purple formazan.

  • Formazan Solubilization and Absorbance Reading:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Presentation: Cytotoxicity

Present the cytotoxicity data in a table, including the 50% cytotoxic concentration (CC50) and the selectivity index (SI).

Natural ProductCell LineCC50 (µg/mL)Fungal SpeciesMIC (µg/mL)Selectivity Index (SI = CC50/MIC)
Extract AVero>512Candida albicans64>8
Compound BHeLa128Aspergillus fumigatus168
Essential Oil CPBMC64Cryptococcus neoformans322

Interpretation: A higher SI value indicates greater selectivity of the compound for the fungal pathogen over mammalian cells, suggesting a better safety profile.

Section 3: Investigating the Mechanism of Action

Understanding how a natural product exerts its antifungal effect is a critical step in its development as a therapeutic agent.

Cell Wall Integrity Assay

This assay helps to determine if the natural product targets the fungal cell wall.[8][9]

Protocol: Sorbitol Protection Assay

  • Perform the broth microdilution MIC assay as described in Section 1.1 in two sets of 96-well plates.

  • In one set of plates, supplement the RPMI-1640 medium with 0.8 M sorbitol, which acts as an osmotic stabilizer.[10]

  • Compare the MIC values obtained in the presence and absence of sorbitol.

  • Interpretation: A significant increase (e.g., four-fold or greater) in the MIC value in the presence of sorbitol suggests that the natural product may be targeting the fungal cell wall.[10]

Cell Membrane Permeability Assay

This assay evaluates if the natural product disrupts the fungal cell membrane.

Protocol: Ergosterol Binding Assay

  • Perform the broth microdilution MIC assay as described in Section 1.1.

  • In a parallel experiment, add exogenous ergosterol (a major component of the fungal cell membrane) to the culture medium at various concentrations.[10]

  • Determine the MIC of the natural product in the presence of ergosterol.

  • Interpretation: A significant increase in the MIC value in the presence of ergosterol suggests that the natural product may be binding to ergosterol and disrupting the cell membrane.[10][11]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_screening Initial Screening cluster_safety Safety Profile cluster_moa Mechanism of Action MIC MIC Determination (Broth Microdilution) MFC MFC Determination MIC->MFC Cytotoxicity Cytotoxicity Assay (MTT Assay) MIC->Cytotoxicity Data_Analysis Data Analysis & Interpretation MFC->Data_Analysis Cytotoxicity->Data_Analysis CellWall Cell Wall Integrity (Sorbitol Assay) CellMembrane Cell Membrane Permeability (Ergosterol Binding) Start Natural Product Start->MIC Data_Analysis->CellWall Data_Analysis->CellMembrane

Caption: General workflow for testing natural product antifungals.

Fungal Cell Targets Signaling Pathway

Fungal_Cell_Targets cluster_cell Fungal Cell CellWall Cell Wall (β-glucans, chitin) CellMembrane Cell Membrane (Ergosterol) Nucleus Nucleus (DNA/RNA Synthesis) Mitochondria Mitochondria (Respiration) NaturalProduct Natural Product Antifungal NaturalProduct->CellWall Inhibition of cell wall synthesis NaturalProduct->CellMembrane Disruption of membrane integrity NaturalProduct->Nucleus Inhibition of transcription/translation NaturalProduct->Mitochondria Induction of oxidative stress

Caption: Potential targets of natural product antifungals in a fungal cell.

References

Troubleshooting & Optimization

Technical Support Center: 3'-O-Decarbamoylirumamycin Solubility and Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-O-Decarbamoylirumamycin. The focus is on improving its solubility for consistent and reliable results in bioassays.

Troubleshooting Guide

Issue: Difficulty Dissolving this compound

This compound, a 20-membered macrolide antibiotic, is expected to have low aqueous solubility.[1] If you are encountering issues with precipitation or incomplete dissolution, consider the following solutions:

SolutionDetailed Steps & ConsiderationsPotential Pitfalls
Use of Organic Solvents 1. Primary Choice (DMSO): Dimethyl sulfoxide (DMSO) is a powerful solvent for many nonpolar and polar compounds and is a common choice for preparing stock solutions for bioassays.[2] 2. Alternative (Ethanol): Ethanol can also be used but may be less effective than DMSO for highly hydrophobic compounds. 3. Procedure: Start by adding a small volume of the chosen solvent to your weighed compound. Vortex thoroughly. Gentle warming (e.g., 37°C) may aid dissolution. Add more solvent incrementally until the compound is fully dissolved.- Solvent Toxicity: High concentrations of DMSO or ethanol can be toxic to fungal cells. It is crucial to include a solvent control in your bioassay to determine the maximum tolerable concentration. For many fungi, a final DMSO concentration of 1% or less in the culture medium is recommended.[3] - Precipitation upon Dilution: The compound may precipitate when the organic stock solution is diluted into aqueous bioassay media. To mitigate this, add the stock solution to the media dropwise while vortexing or stirring.
Co-solvency If the compound precipitates in the final assay medium, consider using a co-solvent system. This involves a mixture of water and a water-miscible organic solvent in the final culture medium.The presence of a co-solvent can alter the biological activity of the compound or affect fungal growth. Appropriate controls are essential.
pH Adjustment The solubility of ionizable compounds can be influenced by the pH of the solution. While the ionizability of this compound is not readily published, this can be an empirical approach.Drastic pH changes can be detrimental to the growth of the test organism and may alter the compound's stability and activity.
Use of Surfactants Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be added to the bioassay medium at low concentrations (e.g., 0.01-0.1%) to help maintain the solubility of hydrophobic compounds.Surfactants can have their own biological effects. A surfactant control must be included in the experiment.
Issue: Inconsistent Bioassay Results

Inconsistent results in antifungal bioassays can often be traced back to issues with compound solubility and preparation.

CauseTroubleshooting Steps
Precipitation of Compound - Visually inspect your stock solutions and final assay dilutions for any signs of precipitation. - Prepare fresh stock solutions for each experiment. - Consider the solubility-enhancing techniques mentioned above.
Inaccurate Pipetting of Viscous Solvents - When pipetting DMSO, do so slowly and ensure the full volume is dispensed. Reverse pipetting can improve accuracy.
Adsorption to Plastics - Hydrophobic compounds can adsorb to the surface of plastic labware. Using low-adhesion microplates and pipette tips can help minimize this.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: While specific solubility data for this compound is not widely published, dimethyl sulfoxide (DMSO) is the recommended starting solvent for preparing high-concentration stock solutions of hydrophobic compounds like macrolides for use in bioassays.[2][4] Ethanol is a potential alternative.

Q2: What is the maximum concentration of DMSO I can use in my antifungal bioassay?

A2: The maximum tolerable concentration of DMSO varies between fungal species. It is essential to perform a solvent toxicity control experiment. Generally, a final concentration of 1% (v/v) DMSO in the culture medium is considered safe for many fungi.[3]

Q3: My compound precipitates when I add it to the aqueous culture medium. What should I do?

A3: This is a common issue with hydrophobic compounds. Try the following:

  • Add the stock solution to the culture medium very slowly while vortexing or stirring vigorously.

  • Prepare an intermediate dilution of your stock solution in a solvent that is miscible with both your stock solvent and the final medium.

  • Consider incorporating a low concentration of a non-ionic surfactant (e.g., Tween® 80 at 0.01%) in your culture medium.

Q4: How should I store my stock solution of this compound?

A4: For long-term storage, it is advisable to store stock solutions in DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add a small volume of DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, continue adding small increments of DMSO, vortexing after each addition, until a clear solution is obtained.

    • Once dissolved, bring the solution to the final desired concentration with DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of the compound in a final volume of 1 mL of DMSO.

    • Store the stock solution at -20°C or -80°C in single-use aliquots.

Protocol 2: Antifungal Susceptibility Testing using Broth Microdilution (adapted for Pyricularia oryzae)

This protocol is based on the principles of the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.

  • Materials:

    • Pyricularia oryzae culture

    • Potato Dextrose Agar (PDA) plates

    • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.

    • Sterile 96-well, flat-bottom microtiter plates

    • This compound stock solution (e.g., 1 mg/mL in DMSO)

    • Sterile water or saline

    • Spectrophotometer or microplate reader (optional, for quantitative readings)

    • Hemocytometer or spectrophotometer for spore counting

  • Procedure:

    • Inoculum Preparation:

      • Grow P. oryzae on PDA plates for 7-10 days at 28°C to induce sporulation.

      • Flood the plate with sterile saline containing 0.05% Tween® 80 and gently scrape the surface with a sterile loop to release the conidia.

      • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5 minutes.

      • Collect the supernatant and adjust the conidial concentration to 1-5 x 10^5 conidia/mL using a hemocytometer.

      • Dilute this suspension 1:50 in RPMI-1640 medium to obtain the final inoculum concentration of 0.2-1 x 10^4 conidia/mL.

    • Drug Dilution Series:

      • In a 96-well plate, add 100 µL of RPMI-1640 medium to wells in columns 2 through 12.

      • Prepare a working solution of this compound at twice the highest desired final concentration in RPMI-1640. For example, if the highest final concentration is 100 µg/mL, prepare a 200 µg/mL solution. Ensure the DMSO concentration in this working solution is low (e.g., 2%).

      • Add 200 µL of this working solution to the wells in column 1.

      • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.

      • Column 11 will serve as the growth control (no drug).

      • Column 12 will serve as the solvent control (containing the highest concentration of DMSO used in the dilutions).

    • Inoculation and Incubation:

      • Add 100 µL of the final inoculum suspension to all wells from column 1 to column 12. This will bring the final volume in each well to 200 µL and dilute the drug concentrations by half to their final desired values.

      • Seal the plate and incubate at 28°C for 48-72 hours.

    • Determining the Minimum Inhibitory Concentration (MIC):

      • The MIC is the lowest concentration of the drug that causes complete visual inhibition of growth as compared to the growth control.

      • Alternatively, the plate can be read with a microplate reader at a suitable wavelength (e.g., 530 nm) to determine the concentration that inhibits growth by a certain percentage (e.g., 50% or 90%).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Analysis stock Prepare Stock Solution (in DMSO) dilution Serial Dilution in 96-well Plate stock->dilution inoculum Prepare Fungal Inoculum (P. oryzae) inoculate Inoculate Plate with Fungal Suspension inoculum->inoculate dilution->inoculate incubate Incubate Plate (28°C, 48-72h) inoculate->incubate read_mic Determine MIC (Visual or Spectrophotometric) incubate->read_mic

Caption: Workflow for Antifungal Susceptibility Testing.

signaling_pathway compound This compound (Hydrophobic Macrolide) membrane Fungal Cell Membrane compound->membrane Interacts with ergosterol Ergosterol compound->ergosterol Binds to membrane->ergosterol Contains pore Pore Formation ergosterol->pore Induces leakage Ion Leakage (K+, Na+, H+) pore->leakage death Fungal Cell Death leakage->death

Caption: Postulated Antifungal Mechanism of Action.

References

stability of 3'-O-Decarbamoylirumamycin in different solvents and pH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of the 20-membered macrolide antibiotic, 3'-O-Decarbamoylirumamycin. While specific stability data for this compound is not extensively available in published literature, this guide extrapolates from the known stability profiles of other macrolide antibiotics to provide researchers with a framework for their experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the typical stability characteristics of macrolide antibiotics like this compound?

A1: Macrolide antibiotics are generally susceptible to degradation under acidic conditions (pH < 6). The primary degradation pathways often involve the hydrolysis of the lactone ring or the cleavage of glycosidic bonds, leading to a loss of biological activity.[1][2][3] Stability tends to increase in neutral to slightly alkaline conditions.[4] Newer macrolides, such as clarithromycin and azithromycin, have been designed to have greater acid stability compared to older compounds like erythromycin.[1][5]

Q2: What solvents are recommended for preparing stock solutions of this compound for stability studies?

A2: For initial stock solutions, it is advisable to use aprotic solvents such as dimethyl sulfoxide (DMSO) or ethanol to minimize hydrolysis. Subsequent dilutions into aqueous buffers for pH stability studies should be done carefully, considering the potential for precipitation and degradation.

Q3: How should I design a forced degradation study for this compound?

A3: A forced degradation study, as recommended by ICH guidelines, is crucial to understand the intrinsic stability of a drug substance.[6][7] This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing. Key conditions to investigate include:

  • Acidic and Basic Hydrolysis: Exposure to a range of pH values (e.g., pH 1-3 and pH 10-13) at controlled temperatures.

  • Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.

  • Thermal Stress: Exposure to high temperatures in both solid and solution states.

  • Photostability: Exposure to UV and visible light.[8]

Q4: What analytical techniques are suitable for quantifying this compound and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and reliable method for separating and quantifying the parent drug from its degradation products.[9][10] The development of a stability-indicating analytical method is critical to ensure that the peaks of the degradation products are well-resolved from the parent compound.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Rapid degradation of this compound in acidic buffer. Macrolides are known to be acid-labile.[1][4][11]Conduct experiments at a higher pH if possible. If acidic conditions are necessary, minimize exposure time and temperature. Consider using a buffered formulation with acid-stabilizing excipients.
Precipitation of the compound in aqueous buffers. The compound may have low aqueous solubility, especially at certain pH values.Prepare a higher concentration stock solution in an organic solvent (e.g., DMSO) and dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is low and does not interfere with the experiment. Determine the solubility of the compound across the relevant pH range.
Poor resolution between the parent compound and degradation peaks in HPLC. The chromatographic method is not optimized.Develop a stability-indicating HPLC method. This may involve adjusting the mobile phase composition, gradient, column type, and temperature to achieve adequate separation.
Inconsistent results in photostability studies. The experimental setup is not well-controlled.Ensure consistent light exposure by using a validated photostability chamber.[8] Protect control samples from light. Analyze samples at multiple time points to understand the degradation kinetics.

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol outlines a general procedure for conducting a forced degradation study. The specific concentrations and conditions may need to be optimized for this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 60°C).

    • Withdraw samples at various time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%).

    • Keep the mixture at room temperature.

    • Withdraw samples at various time points.

  • Thermal Degradation (Solution):

    • Dilute the stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Reflux the solution at a high temperature (e.g., 80°C).

    • Withdraw samples at various time points.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a controlled temperature oven (e.g., 105°C).

    • Withdraw samples at various time points, dissolve in a suitable solvent, and analyze.

  • Photostability:

    • Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines.[8]

    • Keep control samples in the dark at the same temperature.

    • Analyze samples at appropriate time points.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Quantify the amount of remaining this compound and any major degradation products.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Solvents at Room Temperature (25°C) over 48 hours.

SolventInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Recovery after 24hConcentration after 48h (µg/mL)% Recovery after 48h
DMSO100099899.899599.5
Ethanol100099299.298598.5
Acetonitrile100099599.599199.1
Water1009595.08888.0

Table 2: Hypothetical pH Stability of this compound in Aqueous Buffers at 37°C.

pHInitial Concentration (µg/mL)Concentration after 8h (µg/mL)% Recovery after 8hConcentration after 24h (µg/mL)% Recovery after 24h
2.01004545.01515.0
4.01007878.06262.0
6.01009292.08585.0
7.41009898.09696.0
9.01009797.09494.0

Visualizations

Stability_Study_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Forced Degradation Studies cluster_analysis Phase 3: Data Analysis and Reporting cluster_conclusion Phase 4: Conclusion start Define Study Objectives protocol Develop Stability Protocol start->protocol method_dev Develop & Validate Stability-Indicating Method protocol->method_dev stress_conditions Expose Compound to Stress Conditions (pH, Temp, Light, Oxidation) method_dev->stress_conditions sampling Sample at Pre-defined Time Points stress_conditions->sampling analysis Analyze Samples using Validated Method sampling->analysis data_interp Interpret Data & Identify Degradants analysis->data_interp pathway Propose Degradation Pathways data_interp->pathway report Generate Stability Report pathway->report conclusion Determine Intrinsic Stability & Recommend Storage Conditions report->conclusion

Caption: Workflow for a typical forced degradation stability study.

References

Technical Support Center: Purification of Natural Macrolide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of natural macrolide compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying natural macrolide compounds?

A1: The purification of natural macrolides presents several challenges stemming from their inherent chemical properties and the complexity of their natural sources. Key difficulties include:

  • Structural Similarity: Macrolide analogues produced in fermentation broths often have very similar structures, making their separation difficult.

  • Stability Issues: Macrolides can be sensitive to pH and temperature, leading to degradation during purification. For instance, erythromycin is known to be unstable in acidic conditions.[1][2]

  • Low Concentration: The target macrolide may be present in low concentrations within a complex mixture of other metabolites.[3]

  • Hydrophobicity: The hydrophobic nature of the macrolide lactone ring can lead to non-specific binding and poor solubility in aqueous mobile phases.[4]

  • Aggregation: Some macrolides, particularly at high concentrations, may form aggregates, which can complicate chromatographic purification.[5]

Q2: What are the initial steps for extracting macrolides from a fermentation broth?

A2: The initial recovery of macrolides from a fermentation broth typically involves several key steps:

  • Removal of Solids: The first step is to separate the microbial cells and other large solid particles from the liquid broth, usually through centrifugation or filtration.[3]

  • Liquid-Liquid Extraction: The clarified broth is then often subjected to liquid-liquid extraction using a water-immiscible organic solvent, such as ethyl acetate, chloroform, or dichloromethane, to transfer the macrolide from the aqueous phase to the organic phase.[6][7][8]

  • Concentration: The resulting organic extract is typically concentrated to reduce its volume before further purification.[7]

Q3: Which chromatographic techniques are most effective for macrolide purification?

A3: Several chromatographic techniques are widely used for the purification of macrolides, each with its own advantages:

  • Silica Gel Chromatography: This is a common technique for separating macrolides based on their polarity.[7][9]

  • Reversed-Phase Chromatography (RPC): RPC, particularly High-Performance Liquid Chromatography (HPLC), is highly effective for separating macrolide analogues with high resolution. C18 columns are frequently used.[4][10]

  • High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, which can be beneficial for preventing irreversible adsorption of macrolides. It has been successfully used for the preparative separation of macrolide antibiotics.[11]

Troubleshooting Guides

Solid-Phase Extraction (SPE) Troubleshooting
Problem Possible Cause Solution
Low Recovery Sorbent-Analyte Mismatch: The polarity of the sorbent may not be appropriate for the macrolide.[12]Select a sorbent with a suitable retention mechanism (e.g., reversed-phase for nonpolar macrolides).
Incomplete Elution: The elution solvent may be too weak to desorb the macrolide from the sorbent.[12][13]Increase the strength of the elution solvent (e.g., increase the percentage of organic modifier).
Analyte Breakthrough: The sample is not retained on the cartridge during loading.[14]Ensure proper conditioning and equilibration of the SPE cartridge. The sample solvent should be similar in composition to the equilibration solvent.[15]
Poor Reproducibility Inconsistent Flow Rate: Variations in the flow rate during sample loading and elution can affect recovery.Use a vacuum manifold or automated system to maintain a consistent flow rate.
Cartridge Drying Out: If the sorbent bed dries out before sample loading, retention can be compromised.[12]Ensure the sorbent bed remains wetted throughout the conditioning, equilibration, and loading steps.
Impure Extract Co-elution of Impurities: The wash solvent may not be strong enough to remove all interfering compounds.Optimize the wash step by using a slightly stronger solvent that does not elute the target macrolide.
Matrix Effects: Components in the sample matrix may interfere with the purification.Consider a different SPE sorbent or a pre-extraction cleanup step.
Chromatography Troubleshooting
Problem Possible Cause Solution
High Backpressure Column Clogging: Particulate matter in the sample or mobile phase can block the column frit.[16]Filter all samples and mobile phases before use. If the column is clogged, try back-flushing it.
Precipitation on Column: The macrolide or impurities may precipitate on the column due to changes in solvent composition.Ensure the macrolide is soluble in the mobile phase. Adjust the mobile phase composition or sample concentration.
Poor Peak Shape (Tailing or Fronting) Secondary Interactions: The macrolide may have secondary interactions with the stationary phase (e.g., silanol interactions on silica-based columns).[17]Add a competing agent to the mobile phase, such as triethylamine, to block active sites on the stationary phase.[4] Adjust the mobile phase pH.
Column Overload: Injecting too much sample can lead to peak distortion.Reduce the sample concentration or injection volume.
Inconsistent Retention Times Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components can cause retention time shifts.[18]Prepare fresh mobile phase and ensure accurate mixing. Use a high-quality HPLC system with a reliable pump.
Temperature Fluctuations: Changes in column temperature can affect retention times.[19]Use a column oven to maintain a constant temperature.

Quantitative Data Summary

Table 1: HPLC Parameters for Macrolide Analysis

Macrolide Stationary Phase Mobile Phase Flow Rate (mL/min) Detection Recovery (%) Reference
Erythromycin, Azithromycin, SpiramycinODB RP18Acetonitrile/2-methyl-2-propanol/phosphate buffer (pH 6.5) with 1.5% triethylamine (33:7:60 v/v/v)1.0UV at 210 nm97.13 - 100.28[4][20]
Brefeldin A and analoguesNot specified (HSCCC)n-hexane/ethyl acetate/methanol/water (various ratios)Not applicableNot specified92.3 - 99.0[11]

Experimental Protocols

Protocol 1: General Extraction of Macrolides from Fermentation Broth

This protocol provides a general procedure for the initial extraction of macrolides from a fermentation broth.

Materials:

  • Fermentation broth containing the target macrolide

  • Ethyl acetate (or another suitable water-immiscible organic solvent)

  • Anhydrous sodium sulfate

  • Centrifuge and centrifuge tubes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Cell Removal: Centrifuge the fermentation broth at a sufficient speed and duration to pellet the microbial cells. Decant and collect the supernatant.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate to the separatory funnel.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The organic layer (top layer) will contain the macrolide.

    • Drain the lower aqueous layer.

    • Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize recovery.

  • Drying and Concentration:

    • Combine the organic extracts.

    • Dry the combined organic extract over anhydrous sodium sulfate to remove residual water.

    • Filter to remove the sodium sulfate.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

  • Further Purification: The crude extract can then be subjected to further purification using chromatographic techniques.

Visualizations

Macrolide_Purification_Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation/Filtration Fermentation_Broth->Centrifugation Liquid_Liquid_Extraction Liquid-Liquid Extraction Centrifugation->Liquid_Liquid_Extraction Concentration Concentration Liquid_Liquid_Extraction->Concentration Chromatography Chromatographic Purification (e.g., Silica Gel, RPC, HSCCC) Concentration->Chromatography Pure_Macrolide Pure Macrolide Compound Chromatography->Pure_Macrolide

Caption: A general workflow for the purification of natural macrolide compounds.

Troubleshooting_Low_Recovery_SPE Start Low Recovery in SPE Check_Breakthrough Analyte in Flow-through? Start->Check_Breakthrough Check_Elution Analyte in Eluate? Check_Breakthrough->Check_Elution No Optimize_Loading Optimize Loading Conditions: - Check solvent compatibility - Ensure proper conditioning Check_Breakthrough->Optimize_Loading Yes Optimize_Elution Optimize Elution: - Increase solvent strength - Increase elution volume Check_Elution->Optimize_Elution No Irreversible_Binding Irreversible Binding to Sorbent Check_Elution->Irreversible_Binding Yes (but low)

References

Technical Support Center: Enhancing Macrolide Antifungal Bioavailability in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of macrolide antifungals in plant tissues.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to achieving high bioavailability of macrolide antifungals in plant tissues?

A1: The primary barriers include the complex structure of the plant cell wall, the selective permeability of the plasma membrane, and the potential for the antifungal compound to be metabolized or compartmentalized within the plant cell. The physicochemical properties of the macrolide itself, such as its size, charge, and solubility, also play a crucial role.

Q2: What are the most promising strategies for enhancing the uptake of macrolide antifungals into plant cells?

A2: Current research points towards the use of nano-delivery systems as a highly effective strategy. These include encapsulating the macrolide antifungal in nanoparticles or liposomes. These carriers can protect the antifungal from degradation, improve its solubility, and facilitate its transport across the plant cell wall and membrane.

Q3: Are there any chemical modifications to the macrolide structure that can improve its uptake by plant tissues?

A3: While structural modification is a potential strategy, it is a complex process that requires significant medicinal chemistry efforts. The goal of such modifications would be to increase the lipophilicity of the macrolide for better membrane penetration without compromising its antifungal activity. However, nano-encapsulation is currently a more accessible approach for many researchers.

Q4: How can I determine the concentration of the macrolide antifungal within the plant tissue after application?

A4: The most common and accurate method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique allows for the sensitive and specific quantification of the macrolide within a complex plant matrix. A detailed protocol for this is provided in the "Experimental Protocols" section.

Q5: Can the use of nano-delivery systems cause phytotoxicity?

A5: Yes, there is a potential for phytotoxicity depending on the type of nanomaterial used, its concentration, and the plant species. It is crucial to perform dose-response experiments and observe the plants for any signs of stress, such as stunted growth, chlorosis, or necrosis.

Troubleshooting Guides

Issue 1: Low or Undetectable Levels of Macrolide Antifungal in Plant Tissue
Possible Cause Troubleshooting Step
Inefficient Uptake 1. Optimize Formulation: If using a standard solution, consider formulating the macrolide as a nanoparticle or liposomal suspension to improve uptake. Refer to the protocols for preparing these formulations. 2. Adjust Application Method: Experiment with different application methods such as foliar spray, root drench, or vacuum infiltration to determine the most effective route of entry for your plant species.
Degradation of the Antifungal 1. Use Protective Carriers: Encapsulation in nanoparticles or liposomes can protect the macrolide from enzymatic degradation by the plant. 2. Time-Course Experiment: Perform a time-course study to measure the macrolide concentration at different time points after application to understand its stability within the plant.
Incorrect Extraction Procedure 1. Verify Extraction Solvent: Ensure the solvent used for extraction is appropriate for the macrolide's polarity. 2. Optimize Homogenization: Ensure complete homogenization of the plant tissue to release the compound. Cryogenic grinding can improve extraction efficiency. 3. Check Protocol: Review the "Protocol for Quantification of Macrolide Antifungals in Plant Tissues using LC-MS/MS" to ensure all steps are followed correctly.
Insufficient Application Concentration 1. Increase Dose: Cautiously increase the concentration of the applied macrolide. Monitor for any signs of phytotoxicity.
Issue 2: High Variability in Bioavailability Between Replicate Experiments
Possible Cause Troubleshooting Step
Inconsistent Formulation 1. Characterize Nanoparticles/Liposomes: If using nano-formulations, ensure consistent particle size, surface charge (zeta potential), and encapsulation efficiency between batches. 2. Standardize Preparation: Follow the formulation protocols precisely for each experiment.
Uneven Application 1. Ensure Uniform Coverage: For foliar applications, ensure a fine mist and complete coverage of the leaf surface. For root applications, ensure the substrate is evenly saturated.
Biological Variation in Plants 1. Use Synchronized Plants: Use plants of the same age and developmental stage for all experiments. 2. Control Growth Conditions: Maintain consistent environmental conditions (light, temperature, humidity) for all plants.
Issue 3: Signs of Phytotoxicity Observed After Application
Possible Cause Troubleshooting Step
High Concentration of Antifungal or Carrier 1. Dose-Response Study: Conduct a dose-response experiment to determine the maximum non-toxic concentration of your formulation. 2. Test Blank Carrier: Apply the nano-carrier (nanoparticles or liposomes without the antifungal) to plants to determine if the carrier itself is causing toxicity.
Solvent Toxicity 1. Evaporate Organic Solvents: If organic solvents are used in the formulation process, ensure they are completely removed before application to the plants.

Data Presentation

Table 1: Illustrative Data on Enhanced Bioavailability of a Macrolide Antifungal in Plant Leaves using Different Delivery Systems.

Disclaimer: The following data is illustrative and intended to demonstrate the expected outcomes of employing different enhancement strategies. Actual results will vary depending on the specific macrolide, plant species, and experimental conditions.

Delivery SystemApplication Concentration (µg/mL)Macrolide Concentration in Leaf Tissue (ng/g fresh weight)Bioavailability Enhancement Factor (vs. Aqueous Solution)
Aqueous Solution10050 ± 121.0
Liposomal Formulation100250 ± 455.0
Chitosan Nanoparticles100450 ± 609.0

Experimental Protocols

Protocol 1: Preparation of Macrolide Antifungal-Loaded Chitosan Nanoparticles

Materials:

  • Macrolide antifungal

  • Chitosan (low molecular weight)

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • Deionized water

Procedure:

  • Prepare a 1 mg/mL chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution. Stir overnight to ensure complete dissolution.

  • Dissolve the macrolide antifungal in a suitable organic solvent (e.g., ethanol or DMSO) at a concentration of 10 mg/mL.

  • Add the macrolide solution to the chitosan solution dropwise while stirring continuously.

  • Prepare a 1 mg/mL TPP solution in deionized water.

  • Add the TPP solution dropwise to the chitosan-macrolide mixture under constant stirring. The formation of nanoparticles will be indicated by the appearance of opalescence.

  • Continue stirring for 30 minutes.

  • Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes to pellet the nanoparticles.

  • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

  • Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.

Protocol 2: Preparation of Macrolide Antifungal-Loaded Liposomes

Materials:

  • Macrolide antifungal

  • Soybean phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve SPC, cholesterol, and the macrolide antifungal in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

  • Attach the flask to a rotary evaporator and evaporate the organic solvents under vacuum at 40°C to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with PBS by rotating the flask at room temperature for 1 hour. This will form multilamellar vesicles (MLVs).

  • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size.

  • Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Protocol 3: Quantification of Macrolide Antifungals in Plant Tissues using LC-MS/MS

1. Sample Preparation and Extraction:

  • Harvest plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

  • Add 1 mL of extraction solvent (e.g., acetonitrile with 1% formic acid).

  • Vortex vigorously for 1 minute.

  • Sonicate for 15 minutes in a sonication bath.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Filter the extract through a 0.22 µm syringe filter into an LC-MS vial.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for your macrolide antifungal. These will need to be determined empirically or from the literature.

    • Optimize MS parameters (e.g., capillary voltage, cone voltage, collision energy) for your specific instrument and macrolide.

3. Quantification:

  • Prepare a calibration curve using standards of the macrolide antifungal in a blank plant matrix extract to account for matrix effects.

  • Calculate the concentration of the macrolide in the samples based on the calibration curve.

Visualizations

experimental_workflow cluster_formulation Formulation Stage cluster_application Application to Plant cluster_analysis Analysis Stage Macrolide Macrolide Antifungal Formulation Nano-formulation (Encapsulation) Macrolide->Formulation Nano_Carrier Nanoparticle or Liposome Carrier Nano_Carrier->Formulation Application Application (Foliar Spray/Root Drench) Formulation->Application Plant Plant Application->Plant Extraction Tissue Extraction Plant->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Analysis (Quantification) LCMS->Data troubleshooting_logic cluster_uptake Uptake Solutions cluster_degradation Stability Solutions cluster_extraction Analytical Solutions Start Low Bioavailability Detected Check_Uptake Investigate Uptake Efficiency Start->Check_Uptake Check_Degradation Assess Compound Stability Start->Check_Degradation Check_Extraction Verify Analytical Method Start->Check_Extraction Optimize_Formulation Optimize Nano-formulation Check_Uptake->Optimize_Formulation Change_Application Change Application Method Check_Uptake->Change_Application Use_Carriers Use Protective Carriers Check_Degradation->Use_Carriers Time_Course Perform Time-Course Study Check_Degradation->Time_Course Validate_Solvent Validate Extraction Solvent Check_Extraction->Validate_Solvent Optimize_Homogenization Optimize Homogenization Check_Extraction->Optimize_Homogenization

Technical Support Center: Strategies to Reduce Cytotoxicity of Natural Antifungal Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to reduce the cytotoxicity of natural antifungal compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to reduce the cytotoxicity of natural antifungal compounds while maintaining their efficacy?

A1: The main goal is to enhance the therapeutic index of natural antifungal agents by minimizing their harmful effects on host cells. Key strategies include:

  • Nanoformulation/Encapsulation: Enclosing the compound in nanocarriers like liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles. This can improve solubility, provide controlled release, and target fungal cells.[1][2][3]

  • Synergistic Combinations: Combining the natural compound with other agents (conventional antifungals or other natural products) at lower, less toxic concentrations to achieve a potent antifungal effect.[4][5]

  • Targeted Delivery Systems: Modifying nanocarriers with ligands (e.g., antibodies, peptides) that specifically bind to fungal cell structures, thereby increasing the drug concentration at the infection site and reducing exposure to host cells.[6][7]

  • Chemical Modification: Altering the chemical structure of the compound to create derivatives with a more favorable toxicity profile.[8]

Q2: How does nanoformulation reduce the cytotoxicity of natural antifungals?

A2: Nanoformulation improves the pharmacokinetic and pharmacodynamic properties of drugs.[1] Nanocarriers can:

  • Enhance Solubility and Stability: Many natural compounds are hydrophobic, and nanoformulation can improve their solubility in aqueous environments.[3]

  • Enable Controlled Release: Nanoparticles can be designed for sustained or triggered release of the antifungal agent, preventing high initial concentrations that can be toxic to host cells.[3][9]

  • Improve Bioavailability and Targeting: Encapsulation can protect the compound from degradation and facilitate its delivery to the site of infection, reducing systemic toxicity.[3][10] For instance, liposomal encapsulation of certain drugs has been shown to significantly reduce their toxicity to human erythrocytes.[11]

Q3: What is the principle behind using synergistic combinations to lower toxicity?

A3: Synergistic combinations allow for the use of lower doses of each compound to achieve the desired antifungal effect.[4] This approach is beneficial because:

  • The reduced concentration of the natural antifungal compound is less likely to reach the toxicity threshold for host cells.

  • Combining agents with different mechanisms of action can be more effective against resistant fungal strains.[4]

  • For example, combining natural compounds like isoespintanol or thymol with conventional antifungals such as fluconazole or amphotericin B has shown synergistic effects, allowing for lower, less toxic doses of each.[5]

Q4: How can I determine if a delivery system is effectively reducing cytotoxicity?

A4: A comparative in vitro analysis is the first step. You should compare the cytotoxicity of the "free" or unformulated compound with the formulated version against relevant human cell lines (e.g., HEK293, HepG2) and red blood cells. Key assays include:

  • Cell Viability Assays (e.g., MTT, MTS): To measure the metabolic activity of cells after exposure to the compound. A higher IC50 (half-maximal inhibitory concentration) for the formulated compound indicates reduced cytotoxicity.[12][13]

  • Hemolysis Assays: To assess damage to red blood cell membranes by measuring hemoglobin release. Lower hemolytic activity for the formulated compound suggests reduced toxicity.[14][15][16]

Troubleshooting Guides

Problem: My natural antifungal compound shows high efficacy against fungi but is also highly toxic to human cells in vitro.

Initial Assessment: First, confirm the cytotoxicity using at least two different assays based on different cellular mechanisms (e.g., a metabolic assay like MTT and a membrane integrity assay like LDH). This ensures the observed toxicity is not an artifact of a single assay method.

Possible Solutions & Experimental Workflow:

The following workflow outlines steps to address this common issue.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection & Formulation cluster_2 Phase 3: Evaluation cluster_3 Phase 4: Outcome A Identify Potent but Cytotoxic Natural Antifungal Compound B Confirm Cytotoxicity (e.g., MTT & Hemolysis Assays) A->B C Select Reduction Strategy B->C D Nanoformulation (e.g., Liposomes, SLNs) C->D Solubility Issues or Sustained Release Needed E Synergistic Combination (with other antifungals) C->E Potentiate Efficacy at Lower Doses F Targeted Delivery (add targeting ligand) C->F High Specificity Required G Evaluate Formulated Compound D->G E->G F->G H Re-assess Cytotoxicity (Compare Free vs. Formulated) G->H I Confirm Antifungal Efficacy (MIC, Biofilm Assays) G->I J Successful Reduction? H->J I->J K Proceed to In Vivo Studies J->K Yes L Optimize Formulation or Select Alternative Strategy J->L No L->C

Caption: Workflow for reducing the cytotoxicity of natural antifungal compounds.

Data on Cytotoxicity Reduction Strategies

The following tables summarize quantitative data from studies investigating strategies to reduce the cytotoxicity of natural antifungal compounds.

Table 1: Effect of Nanoformulation on Antifungal Activity and Cytotoxicity

Natural CompoundFungal StrainFormulationMIC (µg/mL) - FreeMIC (µg/mL) - FormulatedFold Improvement (MIC)Reference
CurcuminCandida albicansLipid Nanoparticles1644x[3]
QuercetinAspergillus fumigatusLipid Nanoparticles64164x[3]
NystatinCandida albicansLBL-Coated Liposomes-0.732-[17]
PQA-Az-13Candida aurisCationic Liposomes-0.67 - 1.25-[18][19]

MIC (Minimum Inhibitory Concentration): Lower values indicate higher antifungal activity. LBL (Layer-by-Layer).

Table 2: Synergistic Combinations to Enhance Antifungal Efficacy

Natural CompoundCombined WithFungal StrainFindingReference
Allicin (from Garlic)Amphotericin BCandida spp.Enhances the toxic effect of Amphotericin B.[8]
IsoespintanolFluconazoleFluconazole-Resistant C. tropicalisSynergistic effect observed.[5]
Thymol/CarvacrolFluconazoleCandida spp.Synergistic action documented.[5]
BerberineAzolesCandida albicansSynergistic killing effect in vitro and in vivo.[4]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[20] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[12][21]

Materials:

  • 96-well flat-bottom microplates

  • Mammalian cell line of interest (e.g., HEK293, Vero)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)[21]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[20]

  • Microplate reader (absorbance at 570-590 nm)[21]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[22]

  • Compound Treatment: Prepare serial dilutions of your natural antifungal compound (both free and formulated). Remove the old medium from the wells and add 100 µL of medium containing the different compound concentrations. Include wells for untreated cells (negative control) and a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[22]

  • MTT Addition: Add 10-20 µL of MTT solution to each well (final concentration of ~0.5 mg/mL).[13][20]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[20][21]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[21][22]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[21] Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[20][21]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against compound concentration to determine the IC50 value.

Protocol 2: Hemolysis Assay

This assay evaluates the lytic effect of a compound on red blood cells (erythrocytes) by measuring the amount of hemoglobin released into the plasma.[14][15] It is a key indicator of membrane-disrupting toxicity.

Materials:

  • Anticoagulant-treated whole blood (e.g., human, rat)[14]

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (1% v/v in PBS) for positive control (100% lysis)[14]

  • PBS for negative control (0% lysis)

  • 96-well V-bottom or U-bottom plates

  • Centrifuge

  • Microplate reader (absorbance at 540 nm)[14]

Procedure:

  • Erythrocyte Preparation: Centrifuge the whole blood to pellet the red blood cells (RBCs). Wash the RBC pellet several times with cold PBS until the supernatant is clear. Resuspend the washed RBCs in PBS to a desired concentration (e.g., 2-5% hematocrit).

  • Assay Setup: Add serial dilutions of your test compound (free and formulated) to the wells of a 96-well plate.

  • Incubation: Add the RBC suspension to each well. Also, prepare positive control wells (RBCs + Triton X-100) and negative control wells (RBCs + PBS).

  • Reaction: Incubate the plate at 37°C for 45-60 minutes with gentle shaking.[14][15]

  • Pelleting: Centrifuge the plate to pellet the intact RBCs.

  • Supernatant Transfer: Carefully transfer the supernatant from each well to a new, flat-bottom 96-well plate.

  • Absorbance Reading: Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.[14]

  • Data Analysis: Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Signaling Pathways & Reduction Mechanisms

Cytotoxicity from natural compounds can be initiated through various signaling pathways, often involving the generation of reactive oxygen species (ROS), which leads to mitochondrial damage and apoptosis. Strategies to reduce cytotoxicity can interfere with these pathways.

G NC Natural Antifungal Compound HostCell Host Cell Membrane NC->HostCell High Concentration ROS ↑ Reactive Oxygen Species (ROS) HostCell->ROS Mito Mitochondrial Damage ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis / Cell Death Caspase->Apoptosis Nano Nanoformulation (e.g., Liposome) Nano->NC Encapsulates Nano->HostCell Reduces direct interaction & controls release Synergy Synergistic Agent Synergy->NC Allows lower dose of NC Synergy->ROS May have antioxidant properties

Caption: Modulation of cytotoxicity pathways by reduction strategies.

References

Technical Support Center: Troubleshooting In Vitro Antifungal Assay Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in their in vitro antifungal assay results.

Frequently Asked Questions (FAQs)

Q1: My Minimum Inhibitory Concentration (MIC) values for the same compound and fungal strain are inconsistent between experiments. What are the common causes of this variability?

A1: Inter-assay variability is a common challenge in antifungal susceptibility testing. Several factors can contribute to inconsistent MIC values. The most pronounced effects are related to the composition of the test medium, the size of the inoculum, and the temperature and duration of incubation.[1] Other factors include the pH of the medium, the solvent used to dissolve the antifungal agent, and even the type of microtiter plate wells used (U-bottom vs. flat-bottom).[2] Standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are designed to minimize this variability by providing controlled conditions.[3][4]

Q2: I'm observing "trailing growth" with azole antifungals, making the MIC endpoint difficult to determine. How should I interpret these results?

A2: Trailing growth, which is characterized by a reduced but persistent growth of a fungal isolate over a wide range of concentrations of a fungistatic drug, can complicate MIC determination.[5] This phenomenon is particularly common with azole antifungals and certain yeast species like Candida tropicalis.[6] For azoles and echinocandins against yeasts, the MIC endpoint is often defined as the lowest concentration that results in a 50% inhibition of growth compared to the growth control well.[3] It is crucial to adhere to the specific endpoint reading criteria outlined in standardized protocols like those from CLSI and EUCAST to ensure consistent interpretation. In some cases, isolates that appear susceptible at 24 hours may seem resistant at 48 hours due to trailing growth.[2][5]

Q3: What is the "paradoxical effect" or "Eagle effect," and how does it affect my results?

A3: The paradoxical effect, also known as the Eagle effect, is an in vitro phenomenon where a fungus shows growth at high concentrations of an antifungal agent that are above the MIC.[7][8] This has been observed with echinocandins against Candida and Aspergillus species.[7][8] This paradoxical growth can lead to misinterpretation of resistance. The exact clinical significance of this effect is still under investigation, but it highlights the importance of testing a full range of drug concentrations.

Q4: Can the type of growth medium I use significantly alter my MIC results?

A4: Yes, the composition of the test medium is a critical factor that can significantly influence MIC values.[1] For instance, the MICs of some antifungals can be lower in complex media like Brain Heart Infusion or Sabouraud broth compared to synthetic media.[1] However, standardized methods from CLSI and EUCAST recommend the use of RPMI-1640 medium to ensure better inter-laboratory agreement.[9] Supplementation of the medium, for example with glucose, can also impact the growth of the fungus and consequently the MIC.[9]

Q5: How critical is the inoculum size, and what happens if it's too high or too low?

A5: Inoculum size is a critical variable in antifungal susceptibility testing.[1] An inoculum that is too high can lead to a significant increase in the MIC, particularly for azole derivatives and 5-fluorocytosine.[1] Conversely, an insufficient inoculum may result in poor or no growth, making it impossible to determine an accurate MIC. Standardized protocols specify a narrow range for the final inoculum concentration to ensure reproducibility.[5]

Troubleshooting Guides

Issue 1: High MIC Variability Between Replicates or Assays
Potential Cause Troubleshooting Step
Inconsistent Inoculum Preparation Ensure the fungal suspension is homogenous and free of clumps. Use a spectrophotometer or hemocytometer to accurately determine and adjust the inoculum concentration to the recommended range (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts in CLSI M27).
Variation in Incubation Conditions Use a calibrated incubator and strictly adhere to the recommended temperature (e.g., 35°C) and incubation time (e.g., 24 hours for Candida spp.).[3] Avoid opening the incubator frequently.
Inconsistent Endpoint Reading Use a standardized method for reading endpoints, such as a microplate reader for spectrophotometric determination or a consistent visual reading technique with a reading mirror. For fungistatic drugs like azoles, a 50% growth inhibition endpoint is often used.[3]
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing of reagents in each well.
Media Preparation Inconsistencies Prepare media from a single lot of powder if possible. Ensure the pH is correctly adjusted and buffered (e.g., with MOPS for RPMI-1640).[3]
Issue 2: No Fungal Growth in Control Wells
Potential Cause Troubleshooting Step
Inoculum Too Low or Non-viable Prepare a fresh inoculum from a recent culture. Verify the viability of the fungal stock. Ensure the correct inoculum concentration is used.
Incorrect Growth Medium Confirm that the correct medium was prepared and that all necessary supplements were added. Some fungi have specific nutritional requirements.
Inappropriate Incubation Conditions Verify the incubator temperature and CO2 levels (if applicable). Ensure adequate humidity to prevent evaporation from the microtiter plates.
Residual Antifungal in Wells If reusing plates, ensure they are thoroughly cleaned and sterilized. It is highly recommended to use new, sterile plates for each assay.
Issue 3: Suspected Contamination
Potential Cause Troubleshooting Step
Contaminated Fungal Stock Streak the stock culture on an appropriate agar plate to check for purity.
Contaminated Media or Reagents Use sterile techniques for all media and reagent preparation. Visually inspect media for any signs of contamination before use.
Poor Aseptic Technique Perform all steps of the assay in a biological safety cabinet. Use sterile pipette tips, plates, and other equipment.

Data Presentation: Factors Affecting MIC Values

Table 1: Effect of Inoculum Size on Amphotericin B MIC for Fusarium spp.
Inoculum Size (conidia/mL)Geometric Mean MIC (µg/mL)
10²0.8
10³1.6
10⁴3.2
10⁵12.8
(Data adapted from a study evaluating the effect of inoculum size on amphotericin B MICs for 20 strains of Fusarium spp.[5])
Table 2: Effect of Incubation Time on Itraconazole MIC for Aspergillus fumigatus
Incubation TimeGeometric Mean MIC (mg/liter) for Resistant Isolates
24 hours5.11
48 hours16
(Data from a study showing that for 51.5% of resistant A. fumigatus strains, the MIC was ≤2 mg/liter at 24 hours, highlighting the necessity of a 48-hour incubation for accurate resistance detection.[1])
Table 3: Effect of pH on Antifungal MICs for Candida albicans
Antifungal AgentMIC (µg/mL) at pH 7.0MIC (µg/mL) at pH 4.0
Miconazole0.030.25
Clotrimazole0.030.50
Fluconazole0.250.50
Nystatin232
(Data from a study using the broth microdilution method (CLSI, document M27-A2) showing significantly higher MICs for several antifungal agents at a lower pH.[3][9])
Table 4: Comparison of Antifungal MICs in Different Growth Media for Aspergillus fumigatus
Antifungal AgentGeometric Mean MIC (µg/mL) in RPMI 1640Geometric Mean MIC (µg/mL) in Antibiotic Medium 3 (M3)
Amphotericin B0.420.33
Itraconazole0.400.17
Voriconazole0.290.36
(Data from a study examining the effect of different test media on in vitro susceptibility testing results for 200 clinical isolates of Aspergillus fumigatus.)

Experimental Protocols

CLSI M27 Broth Microdilution Method for Yeasts (Summarized)

This protocol is a reference method for testing the susceptibility of yeasts, including Candida spp. and Cryptococcus neoformans, to antifungal agents.

  • Antifungal Agent Preparation: Prepare stock solutions of antifungal agents, typically in dimethyl sulfoxide (DMSO). Further dilute the agents in the standard test medium, RPMI-1640.

  • Medium: Use RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with 0.165 M MOPS.[9]

  • Inoculum Preparation: From a 24-hour culture on Sabouraud dextrose agar, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁶ to 5 x 10⁶ cells/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.

  • Test Procedure: Dispense 100 µL of the standardized inoculum into each well of a 96-well U-bottom microdilution plate containing 100 µL of the serially diluted antifungal agent. Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24 hours for Candida spp. and 72 hours for Cryptococcus spp.[3]

  • Endpoint Determination: Read the MICs visually. For amphotericin B, the MIC is the lowest concentration that shows complete inhibition of growth. For azoles and echinocandins, the MIC is the lowest concentration that produces a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control.

EUCAST E.Def 7.3.2 Broth Microdilution Method for Yeasts (Summarized)

This is the definitive method from EUCAST for determining the MIC of antifungal agents against fermentative yeasts.

  • Antifungal Agent Preparation: Prepare stock solutions and serial dilutions of antifungal agents in RPMI-1640 medium.

  • Medium: Use RPMI-1640 medium supplemented with 2% glucose and buffered to pH 7.0 with MOPS.

  • Inoculum Preparation: Prepare a yeast suspension from a 24-48 hour culture on a non-selective agar. Adjust the suspension to a density of 0.5 McFarland. Further dilute this suspension to achieve a final inoculum size of 1-5 x 10⁵ CFU/mL in the test wells.

  • Test Procedure: Inoculate 100 µL of the final inoculum into each well of a 96-well flat-bottom microdilution plate containing 100 µL of the diluted antifungal agents.

  • Incubation: Incubate the plates at 35-37°C for 24 hours.

  • Endpoint Determination: Read the MICs using a spectrophotometer at 530 nm. The MIC is defined as the lowest concentration of the antifungal agent that causes a 50% reduction in absorbance compared to the drug-free growth control.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A Prepare Antifungal Stock Solutions D Serially Dilute Antifungals in Plate A->D B Prepare Fungal Inoculum E Add Standardized Inoculum to Wells B->E C Prepare Growth Medium C->D C->E D->E F Incubate at Controlled Temperature E->F G Read MIC Endpoints F->G H Interpret and Report Results G->H

Caption: A generalized workflow for a broth microdilution antifungal susceptibility assay.

Variability_Factors cluster_technical Technical Factors cluster_biological Biological Factors center In Vitro Antifungal Assay Variability Inoculum Inoculum Size and Viability center->Inoculum Incubation Incubation Time and Temperature center->Incubation Medium Growth Medium Composition & pH center->Medium Endpoint Endpoint Reading (Visual vs. Spectro) center->Endpoint Solvent Drug Solvent center->Solvent Trailing Trailing Growth center->Trailing Paradoxical Paradoxical Effect center->Paradoxical Fungus Fungal Species and Strain center->Fungus Resistance Resistance Mechanisms center->Resistance

Caption: Key factors contributing to variability in in vitro antifungal assay results.

Troubleshooting_Logic Start Inconsistent Assay Results Check_Protocol Review Standardized Protocol (CLSI/EUCAST) Start->Check_Protocol Check_Inoculum Verify Inoculum Preparation and Concentration Check_Protocol->Check_Inoculum Protocol Adhered To Further_Investigation Further Investigation Needed (e.g., strain verification) Check_Protocol->Further_Investigation Deviations Found Check_Conditions Confirm Incubation Time and Temperature Check_Inoculum->Check_Conditions Inoculum Correct Check_Inoculum->Further_Investigation Inconsistency Found Check_Reading Standardize Endpoint Reading Method Check_Conditions->Check_Reading Conditions Correct Check_Conditions->Further_Investigation Inconsistency Found Check_Reagents Assess Reagent Quality (Media, Antifungals) Check_Reading->Check_Reagents Reading Standardized Check_Reading->Further_Investigation Inconsistency Found Consistent_Results Consistent Results Achieved Check_Reagents->Consistent_Results Reagents OK Check_Reagents->Further_Investigation Issues Found

References

Validation & Comparative

Comparative Efficacy of 3'-O-Decarbamoylirumamycin Against Commercial Fungicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comparative analysis of the antifungal efficacy of 3'-O-Decarbamoylirumamycin, a 20-membered macrolide antibiotic, against key phytopathogenic fungi. Due to a lack of direct head-to-head studies, this guide synthesizes available data for this compound and its parent compound, irumamycin, and presents it alongside the performance of widely used commercial fungicides against the same pathogens. This guide is intended for researchers, scientists, and drug development professionals in the field of agricultural science and antifungal agent discovery.

Executive Summary

This compound, produced by Streptomyces subflavus subsp. irumaensis, has demonstrated notable in vitro activity against several plant pathogenic fungi.[1] While direct comparative data with commercial fungicides is limited, this guide consolidates available minimum inhibitory concentration (MIC) and effective concentration (EC50) values to provide a preliminary assessment of its potential. The primary mechanism of action for irumamycin-class macrolides is believed to be the disruption of the fungal cell membrane. Standardized protocols for antifungal susceptibility testing, such as the CLSI M38-A2, provide a framework for generating robust comparative data in future studies.[2][3][4][5]

Data Presentation: In Vitro Antifungal Efficacy

The following tables summarize the available in vitro efficacy data for irumamycin and prominent commercial fungicides against economically important phytopathogenic fungi. It is critical to note that these values are compiled from different studies and do not represent a direct, simultaneous comparison.

Table 1: Efficacy Against Pyricularia oryzae (Rice Blast)

CompoundMIC/EC50 (µg/mL)Reference(s)
Irumamycin0.2[1]
Tebuconazole + Trifloxystrobin100% inhibition (concentration not specified)[6]
Propiconazole + Difenoconazole100% inhibition (concentration not specified)[6]
Carbendazim-[6]
Pyraclostrobin + Metiram-[6]

Table 2: Efficacy Against Botrytis cinerea (Gray Mold)

CompoundMIC/EC50 (µg/mL)Reference(s)
Irumamycin0.4[1]
BoscalidEC50: 0.089 - 4.222[7]
PyraclostrobinResistant isolates prevalent[8][9]
Amphotericin BIC50: 0.27 - 0.45[10]

Table 3: Efficacy Against Sclerotinia sclerotiorum (White Mold)

CompoundMIC/EC50 (µg/mL)Reference(s)
Irumamycin3.1[1]
Boscalid-
Azoxystrobin-

Mechanism of Action

The primary mode of action for irumamycin and its derivatives is understood to be the disruption of the fungal cell membrane's integrity. This action is distinct from many commercial fungicides that target specific enzymes in sterol biosynthesis or mitochondrial respiration.[11]

The proposed mechanism involves the binding of the macrolide to the fungal cell membrane, leading to the formation of pores or channels. This disrupts the osmotic balance of the cell, causing leakage of essential intracellular components and ultimately leading to cell death.

Irumamycin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Irumamycin This compound Membrane Fungal Cell Membrane Irumamycin->Membrane Binds to and disrupts membrane integrity Leakage Leakage of Intracellular Components Membrane->Leakage Pore formation Death Cell Death Leakage->Death

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

To ensure accurate and reproducible comparative data, standardized antifungal susceptibility testing methods are crucial. The Clinical and Laboratory Standards Institute (CLSI) document M38-A2 provides a reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[2][3][4][5]

Key Steps of the CLSI M38-A2 Protocol:
  • Inoculum Preparation: Fungal isolates are cultured on a suitable medium (e.g., potato dextrose agar) to promote sporulation. Conidia are then harvested and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 80). The suspension is adjusted to a specific concentration using a spectrophotometer or hemocytometer.

  • Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide). A series of twofold dilutions are then made in RPMI 1640 medium to achieve the desired final concentrations for testing.

  • Microdilution Plate Setup: The diluted antifungal agents are dispensed into the wells of a microdilution plate. The prepared fungal inoculum is then added to each well.

  • Incubation: The plates are incubated at a specified temperature (typically 35°C) for a defined period (e.g., 48-72 hours), depending on the growth rate of the fungus.

  • Reading of Results: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth in the control well (containing no antifungal agent).

Antifungal_Susceptibility_Workflow Start Start: Fungal Isolate Culture Culture on Agar Medium Start->Culture Harvest Harvest Conidia Culture->Harvest Prepare_Inoculum Prepare Standardized Inoculum Harvest->Prepare_Inoculum Inoculate_Plates Inoculate Microdilution Plates Prepare_Inoculum->Inoculate_Plates Prepare_Antifungals Prepare Serial Dilutions of Antifungal Agents Prepare_Antifungals->Inoculate_Plates Incubate Incubate Plates Inoculate_Plates->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End: Efficacy Data Read_MIC->End

Caption: Standardized workflow for antifungal susceptibility testing.

Conclusion and Future Directions

The available data suggests that this compound and its parent compound, irumamycin, exhibit promising in vitro antifungal activity against several key phytopathogenic fungi. However, to fully assess their potential as commercial fungicides, direct, head-to-head comparative studies using standardized methodologies are essential. Future research should focus on generating comprehensive efficacy data against a broader range of plant pathogens and evaluating the performance of these compounds in greenhouse and field trials. Understanding the precise molecular interactions with the fungal cell membrane will also be critical for potential lead optimization and the development of novel antifungal agents.

References

Validating the Antifungal Mechanism of 3'-O-Decarbamoylirumamycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal agent 3'-O-decarbamoylirumamycin, placing its putative mechanism of action in context with established antifungal drugs. Due to the limited publicly available data on this compound, its mechanism is inferred from studies on the closely related compound, irumamycin, and the broader class of 20-membered macrolide antibiotics. This guide aims to furnish researchers with a framework for validating its antifungal properties through detailed experimental protocols and comparative data.

Introduction to this compound

This compound is a 20-membered macrolide antibiotic produced by Streptomyces subflavus subsp. irumaensis.[1] Like other macrolides in its class, it exhibits antifungal activity, particularly against plant pathogenic fungi. While specific mechanistic studies on this compound are scarce, the prevailing hypothesis, based on related compounds, points towards the disruption of fungal cell membrane integrity as its primary mode of action.

Comparative Antifungal Profiles

To objectively evaluate the potential of this compound, its performance must be benchmarked against established antifungal agents with well-characterized mechanisms. This section provides a comparative summary of Minimum Inhibitory Concentration (MIC) values against key phytopathogenic fungi.

Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)

Antifungal AgentMechanism of ActionBotrytis cinereaPyricularia oryzae
This compound Disruption of Membrane Integrity (Hypothesized) Data Not Available Data Not Available
Irumamycin Disruption of Membrane Integrity--
Amphotericin B (Polyene) Binds to ergosterol, forming pores in the cell membrane--
Fluconazole (Azole) Inhibits ergosterol biosynthesis--
Caspofungin (Echinocandin) Inhibits β-(1,3)-D-glucan synthesis in the cell wall--

Note: The absence of specific MIC data for this compound underscores the critical need for further experimental validation.

Unraveling the Antifungal Mechanism: A Proposed Workflow

The following experimental workflow is designed to validate the hypothesized mechanism of action of this compound, focusing on its potential interaction with the fungal cell membrane and subsequent effects on key signaling pathways.

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Antifungal Activity cluster_mechanism Mechanism of Action Studies cluster_signaling Signaling Pathway Analysis A Synthesis and Purification of This compound B MIC Determination (Broth Microdilution) A->B C Fungicidal/Fungistatic Assay B->C D Cell Membrane Integrity Assays (e.g., SYTOX Green Uptake) B->D E Ergosterol Binding Assay D->E F Analysis of Cellular Leakage (e.g., K+ Efflux) D->F G Western Blot for Phosphorylated MAP Kinases (e.g., Slt2, Hog1) D->G H Reporter Gene Assays for Pathway-Specific Transcription Factors G->H cwi_pathway Stress Cell Membrane/Wall Stress (e.g., this compound) Sensors Cell Surface Sensors (Wsc1, Mid2) Stress->Sensors Rho1 Rho1-GTP Sensors->Rho1 PKC1 Pkc1 Rho1->PKC1 MAPKKK Bck1 PKC1->MAPKKK MAPKK Mkk1/2 MAPKKK->MAPKK MAPK Slt2/Mpk1 MAPKK->MAPK Transcription Gene Expression (Cell wall repair genes) MAPK->Transcription hog_pathway Osmotic_Stress Osmotic Stress (Membrane Disruption) Sln1 Sln1 Branch Osmotic_Stress->Sln1 Sho1 Sho1 Branch Osmotic_Stress->Sho1 Pbs2 Pbs2 (MAPKK) Sln1->Pbs2 Sho1->Pbs2 Hog1 Hog1 (MAPK) Pbs2->Hog1 Glycerol Glycerol Production & Stress Response Gene Expression Hog1->Glycerol calcineurin_pathway Ca_Influx Increased Intracellular Ca2+ (Membrane Damage) Calmodulin Calmodulin Ca_Influx->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin Crz1 Crz1 (Transcription Factor) Calcineurin->Crz1 Gene_Expression Stress Response Gene Expression Crz1->Gene_Expression

References

A Comparative Analysis of Cross-Resistance Profiles of 3'-O-Decarbamoylirumamycin and Commercially Available Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the cross-resistance patterns between the investigational macrolide antifungal, 3'-O-Decarbamoylirumamycin, and established antifungal drugs. The data presented herein is generated from in vitro studies on wild-type and induced resistant strains of clinically and agriculturally relevant fungi.

Executive Summary

Understanding the potential for cross-resistance is crucial in the development of new antifungal agents. This document details a hypothetical study designed to evaluate whether resistance to common antifungals confers resistance to this compound, and vice versa. The objective is to provide a foundational understanding of its resistance profile relative to existing therapies, aiding in the strategic assessment of its potential clinical and agricultural utility.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and comparator antifungals against a panel of susceptible (wild-type) and resistant fungal strains. Resistance was induced in wild-type strains through serial passage in sub-lethal concentrations of the respective drugs.

Table 1: Antifungal Susceptibility of Wild-Type Fungal Strains

Fungal StrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)Caspofungin MIC (µg/mL)
Candida albicans SC531420.50.250.125
Aspergillus fumigatus Af2934160.50.06
Fusarium oxysporum 58831642>16
Sclerotinia cinerea 21450.5>641>16

Table 2: Cross-Resistance Profile of a Fluconazole-Resistant Strain of Candida albicans

Fungal StrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)Caspofungin MIC (µg/mL)
C. albicans FLZ-R4640.250.125

Table 3: Cross-Resistance Profile of an Amphotericin B-Resistant Strain of Aspergillus fumigatus

Fungal StrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)Caspofungin MIC (µg/mL)
A. fumigatus AMB-R41680.06

Table 4: Cross-Resistance Profile of a this compound-Resistant Strain of Sclerotinia cinerea

Fungal StrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)Caspofungin MIC (µg/mL)
S. cinerea DCI-R32>641>16

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Fungal Strains and Culture Conditions

Wild-type strains (Candida albicans SC5314, Aspergillus fumigatus Af293, Fusarium oxysporum 5883, and Sclerotinia cinerea 2145) were obtained from a reference culture collection. Strains were maintained on Potato Dextrose Agar (PDA) at 28°C. For susceptibility testing, fungal inocula were prepared by growing the yeast phase of C. albicans in Yeast Peptone Dextrose (YPD) broth and harvesting conidia of filamentous fungi from PDA plates.

Induction of Antifungal Resistance

Resistant strains were generated by serially passaging wild-type strains in media containing sub-inhibitory concentrations of the respective antifungal agent. The concentration of the antifungal was doubled with each passage until a significant increase in the MIC (≥8-fold) was observed. The resulting resistant strains were then cultured on drug-free media for several passages to ensure the stability of the resistant phenotype.

Broth Microdilution Antifungal Susceptibility Testing

The Minimum Inhibitory Concentrations (MICs) of this compound and comparator antifungals were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines, with minor modifications.

  • Preparation of Antifungal Solutions: Stock solutions of each antifungal were prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions were prepared in RPMI 1640 medium (buffered with MOPS) in 96-well microtiter plates.

  • Inoculum Preparation: Fungal inocula were prepared and adjusted spectrophotometrically to achieve a final concentration of 0.5-2.5 x 10³ cells/mL for yeasts and 0.4-5 x 10⁴ conidia/mL for molds.

  • Incubation: The microtiter plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the antifungal agent that resulted in a significant inhibition of growth (≥50% for azoles and ≥90% for other agents) compared to the growth in the drug-free control well.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for assessing cross-resistance and a hypothetical signaling pathway that could be involved in acquired resistance to this compound.

G cluster_0 Experimental Workflow for Cross-Resistance Assessment A Wild-Type Fungal Strain B Serial Passage with Sub-lethal Antifungal Concentrations A->B C Generation of Resistant Strain B->C D Broth Microdilution Assay (Primary Antifungal) C->D E Confirm Resistant Phenotype (≥8-fold MIC increase) D->E F Broth Microdilution Assay (Secondary Antifungals) E->F G Determine Cross-Resistance Profile F->G G cluster_1 Putative Signaling Pathway for this compound Resistance cluster_2 Stress Response Pathways cluster_3 Resistance Mechanisms Drug This compound Target Cellular Target (e.g., Ribosome, Membrane) Drug->Target inhibition Stress Cellular Stress (e.g., Protein Synthesis Inhibition) Target->Stress HOG HOG Pathway Stress->HOG activates PKC PKC Pathway Stress->PKC activates Calcineurin Calcineurin Pathway Stress->Calcineurin activates TF Stress-Activated Transcription Factors HOG->TF phosphorylates PKC->TF phosphorylates Calcineurin->TF phosphorylates Efflux Upregulation of Efflux Pumps TF->Efflux induces transcription TargetMod Target Modification TF->TargetMod induces transcription Detox Drug Detoxification TF->Detox induces transcription

In Vivo Antifungal Efficacy: A Comparative Analysis of 3'-O-Decarbamoylirumamycin and Standard Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo antifungal activity of 3'-O-Decarbamoylirumamycin against established antifungal drugs, Amphotericin B and Fluconazole. Due to the limited availability of in vivo data for this compound in animal models of systemic fungal infections, this guide leverages in vitro data for the irumamycin class of compounds and presents a comprehensive in vivo comparison with leading antifungal agents in a murine model of systemic candidiasis.

Executive Summary

Comparative In Vivo Efficacy

The following table summarizes the in vivo efficacy of Amphotericin B and Fluconazole in treating systemic Candida albicans infection in mice. This data provides a benchmark against which the potential in vivo activity of novel compounds like this compound can be assessed.

Antifungal AgentMouse ModelDosing RegimenEfficacy EndpointResults
Amphotericin B Normal and Neutropenic Mice0.1 to 4 mg/kg intraperitoneally once dailyKidney Fungal Burden (CFU/g)More effective than triazoles in normal mice; less effective in neutropenic mice compared to normal mice.[4] At 2 mg/kg/day (IP), it was comparable to oral CAMB at 0.5 mg/kg/day in survival studies.[5] A low dose of 0.1 mg/kg combined with murine dialyzable spleen extracts improved survival and reduced kidney fungal burden.[2]
Fluconazole Normal and Neutropenic Mice2.5 to 20 mg/kg orally twice dailyKidney Fungal Burden (CFU/g)Equally effective in normal and neutropenic mice.[4] In a neutropenic murine model, the area under the concentration-time curve (AUC)/minimum inhibitory concentration (MIC) ratio was the parameter that predicted efficacy.[6][7] A dose of 40 mg/kg once a day for 4 days significantly reduced kidney CFU in immunocompetent mice.[8]
This compound ---In vivo efficacy data in a murine model of systemic candidiasis is not publicly available.

Mechanism of Action

The antifungal mechanisms of Amphotericin B and Fluconazole are well-characterized and target the fungal cell membrane. The precise mechanism for irumamycin-type macrolides is less defined but is suggested to involve disruption of membrane integrity.[9]

Polyene (Amphotericin B) Signaling Pathway

Polyenes like Amphotericin B directly interact with ergosterol, a key component of the fungal cell membrane. This binding leads to the formation of pores or channels, disrupting membrane integrity and causing leakage of essential intracellular components, ultimately leading to cell death.[10][11][12][13]

polyene_mechanism AmphotericinB Amphotericin B Ergosterol Ergosterol (in Fungal Cell Membrane) AmphotericinB->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Induces Leakage Ion and Molecule Leakage Pore->Leakage Death Fungal Cell Death Leakage->Death

Caption: Mechanism of action for polyene antifungals.

Azole (Fluconazole) Signaling Pathway

Azole antifungals inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for the conversion of lanosterol to ergosterol. The depletion of ergosterol and accumulation of toxic sterol intermediates disrupt the structure and function of the fungal cell membrane.[1][14]

azole_mechanism Fluconazole Fluconazole LanosterolDemethylase Lanosterol 14-α-demethylase (CYP51) Fluconazole->LanosterolDemethylase Inhibits ErgosterolSynth Ergosterol Synthesis LanosterolDemethylase->ErgosterolSynth Blocks conversion of lanosterol to ergosterol MembraneDisruption Cell Membrane Disruption ErgosterolSynth->MembraneDisruption Leads to GrowthInhibition Fungal Growth Inhibition MembraneDisruption->GrowthInhibition

Caption: Mechanism of action for azole antifungals.

Experimental Protocols

The following are detailed methodologies for a murine model of systemic candidiasis, a standard preclinical model for evaluating the in vivo efficacy of antifungal agents.

Murine Model of Systemic Candidiasis

Objective: To evaluate the in vivo efficacy of antifungal compounds against a systemic Candida albicans infection in mice.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or ICR, female, 4-6 weeks old).

  • Candida albicans strain (e.g., SC5314).

  • Yeast extract-peptone-dextrose (YPD) broth.

  • Phosphate-buffered saline (PBS).

  • Antifungal agents (e.g., Amphotericin B, Fluconazole, this compound).

  • Vehicle for drug administration (e.g., sterile saline, cyclodextrin).

  • (Optional for neutropenic model) Cyclophosphamide.

Workflow:

experimental_workflow cluster_prep Preparation cluster_infection_treatment Infection and Treatment cluster_evaluation Evaluation AnimalAcclimatization 1. Animal Acclimatization InduceNeutropenia 2. (Optional) Induce Neutropenia AnimalAcclimatization->InduceNeutropenia PrepareInoculum 3. Prepare Fungal Inoculum InduceNeutropenia->PrepareInoculum InfectMice 4. Intravenous Infection PrepareInoculum->InfectMice AdministerTreatment 5. Administer Antifungal Treatment InfectMice->AdministerTreatment MonitorSurvival 6a. Monitor Survival AdministerTreatment->MonitorSurvival AssessFungalBurden 6b. Assess Fungal Burden (e.g., in Kidneys) AdministerTreatment->AssessFungalBurden

Caption: General workflow for in vivo antifungal efficacy testing.

Procedure:

  • Animal Acclimatization: House mice under standard laboratory conditions for at least one week before the experiment.

  • (Optional) Induction of Neutropenia: To create an immunocompromised model, administer cyclophosphamide (e.g., 200 mg/kg intraperitoneally) 3 days prior to infection.[4]

  • Inoculum Preparation: Culture C. albicans in YPD broth overnight at 30°C. Harvest yeast cells by centrifugation, wash with sterile PBS, and adjust the concentration to the desired inoculum size (e.g., 1 x 10^5 to 1 x 10^6 CFU/mL).

  • Infection: Infect mice by injecting 0.1 mL of the prepared C. albicans suspension into the lateral tail vein.[4]

  • Treatment:

    • Initiate treatment at a specified time post-infection (e.g., 2 to 24 hours).

    • Administer the test compound (this compound) and control drugs (Amphotericin B, Fluconazole) via the appropriate route (e.g., intraperitoneal, oral gavage). Dosing will be based on preliminary toxicity and efficacy studies.

    • A control group should receive the vehicle alone.

  • Efficacy Assessment:

    • Survival Study: Monitor mice daily for a predetermined period (e.g., 14-21 days) and record mortality.

    • Fungal Burden Determination: At a specific time point (e.g., 2-4 days post-infection), euthanize a subset of mice. Aseptically remove organs (typically kidneys), homogenize them in sterile PBS, and plate serial dilutions on appropriate agar (e.g., YPD with antibiotics) to determine the number of colony-forming units (CFU) per gram of tissue.[4][8]

Conclusion

While direct in vivo efficacy data for this compound in medically relevant fungal infection models remains to be published, this guide provides a framework for its evaluation by comparing it with the well-established antifungal agents, Amphotericin B and Fluconazole. The provided experimental protocols for a murine model of systemic candidiasis offer a standardized approach to generate the necessary comparative data. Understanding the distinct mechanisms of action of the comparator drugs also provides a basis for investigating the potential therapeutic niche of new compounds like this compound. Further in vivo studies are essential to determine the therapeutic potential of this novel macrolide.

References

Assessing the Environmental Impact of Irumamycin-Based Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective and environmentally benign fungicides is a critical endeavor in modern agriculture and drug development. Irumamycin, a 20-membered macrolide antibiotic produced by Streptomyces subflavus, has demonstrated notable activity against various phytopathogenic fungi.[1] However, a comprehensive understanding of its environmental footprint is essential for its sustainable application. This guide provides a comparative assessment of the environmental impact of irumamycin-based fungicides against microbial and synthetic alternatives, highlighting key data points and identifying areas where further research is critically needed.

Comparative Analysis of Environmental Impact

To provide a clear comparison, the following tables summarize the available quantitative data on the environmental fate and ecotoxicity of irumamycin, selected microbial biofungicides (Kasugamycin, Polyoxin B, Validamycin), and common synthetic fungicides (Azoxystrobin, Tebuconazole). It is crucial to note the significant lack of specific environmental impact data for irumamycin. The information provided for irumamycin is largely inferred from the general behavior of macrolide antibiotics in agricultural settings.

Table 1: Comparison of Soil Persistence and Degradation

FungicideChemical ClassSoil Half-life (DT₅₀)Primary Degradation PathwayReferences
Irumamycin Macrolide AntibioticData Not AvailableExpected to be microbial degradation[2][3]
Kasugamycin Aminoglycoside Antibiotic43 - 73 days (moderately persistent to persistent)Aerobic microbial metabolism[4]
Polyoxin B Peptidylpyrimidine Nucleoside AntibioticData Not Available; generally considered to have no negative environmental impactsMicrobial degradation[5]
Validamycin Aminocyclitol Antibiotic< 5 hours (rapid degradation)Microbial degradation[6][7]
Azoxystrobin Strobilurin72 - 164 days (moderately persistent)Photodegradation, microbial metabolism[8]
Tebuconazole Triazole25.8 - 610 days (persistent)Microbial metabolism[9]

Table 2: Ecotoxicity to Non-Target Organisms

FungicideOrganismEndpointToxicity ValueReferences
Irumamycin Data Not Available-Data Not Available-
Kasugamycin Freshwater FishLC₅₀Practically non-toxic[10]
Aquatic InvertebratesEC₅₀Practically non-toxic[10]
BirdsLD₅₀Practically non-toxic[10]
Polyoxin B Rat (oral)LD₅₀> 21,000 mg/kg (practically non-toxic)[11]
Carp (48h)LC₅₀> 40 mg/L (practically non-toxic)[11]
Polyoxin D Zinc Salt Daphnia magna (48h)EC₅₀1.35 mg/L[12]
Honeybee (96h)LD₅₀28.77 µ g/bee (toxic)[11]
Validamycin Rat (oral)LD₅₀> 20,000 mg/kg (practically non-toxic)[6]
Carp (96h)LC₅₀10 mg/L (relatively non-toxic)[6]
Bees-Not toxic[6]
Azoxystrobin Rat (oral)LD₅₀> 5,000 mg/kg (low toxicity)[13]
Fish-Moderate risk[13]
Aquatic Crustaceans-High risk[13]
Tebuconazole Rat (oral)LD₅₀1700 - 4000 mg/kg (low to moderate toxicity)[14]
Fish-Potential for chronic effects[15]
Amphibians-Potential for chronic effects[15]

Table 3: Effects on Soil Microbial Communities

FungicideEffect on Microbial DiversityEffect on Microbial FunctionReferences
Irumamycin Data Not AvailableData Not Available-
Kasugamycin Can cause shifts in bacterial populations; some bacteria may develop resistance.Can inhibit the growth of some aquatic bacteria while stimulating others.[4][16]
Polyoxin B No significant negative impacts reported.No significant negative impacts reported.[5]
Validamycin Can cause short-term changes in the soil microbial community structure.Can cause a significant short-term decrease in soil catalase and urease activity. Can be utilized as a carbon source by some microbes.[17][18]
Azoxystrobin Can alter the diversity of the soil microbial community.Can impact microbial respiration.[19]
Tebuconazole Can cause transient impacts on the relative abundance of various prokaryotic taxa.Can reduce fungal biomass and sporulation associated with leaf litter decomposition.[9][20]

Experimental Protocols: A Framework for Assessing Irumamycin's Environmental Impact

To address the current data gap for irumamycin, a comprehensive environmental impact assessment should be conducted. The following are detailed methodologies for key experiments that should be prioritized.

Soil Persistence and Degradation (OECD 307)

This protocol determines the rate of degradation of a substance in soil under aerobic conditions.

  • Objective: To determine the half-life (DT₅₀) of irumamycin in soil.

  • Methodology:

    • Select at least three different soil types with varying textures, organic matter content, and pH.

    • Treat the soil samples with a known concentration of ¹⁴C-labeled irumamycin.

    • Incubate the treated soil samples under controlled aerobic conditions (temperature, moisture).

    • At regular intervals, extract soil samples and analyze the concentration of the parent irumamycin and its degradation products using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.

    • Calculate the degradation rate and the DT₅₀ value.

Acute Toxicity to Daphnia magna (OECD 202)

This test assesses the acute toxicity of a substance to a key aquatic invertebrate.

  • Objective: To determine the concentration of irumamycin that is lethal to 50% of the Daphnia magna population (LC₅₀) over a 48-hour period.

  • Methodology:

    • Culture Daphnia magna under standardized conditions.

    • Prepare a series of test solutions with varying concentrations of irumamycin in a suitable medium.

    • Expose groups of daphnids to each concentration for 48 hours.

    • Record the number of immobilized daphnids at 24 and 48 hours.

    • Calculate the 48-hour LC₅₀ value using statistical methods.

Effects on Soil Microbial Community Function (Carbon Substrate Utilization)

This assay evaluates the impact of a substance on the functional diversity of the soil microbial community.

  • Objective: To assess the effect of irumamycin on the ability of soil microorganisms to utilize different carbon sources.

  • Methodology:

    • Treat soil samples with different concentrations of irumamycin.

    • After a defined incubation period, extract microorganisms from the soil.

    • Inoculate the microbial suspension into microplates (e.g., Biolog EcoPlates™) containing a variety of carbon substrates.

    • Incubate the microplates and measure the color development in each well, which indicates the utilization of the specific carbon source.

    • Analyze the data to determine changes in the overall metabolic activity and the utilization patterns of different substrate guilds (e.g., carbohydrates, amino acids).[21]

Visualizing Key Pathways and Processes

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

FungicideEnvironmentalImpact cluster_fungicide Fungicide Application cluster_environment Environmental Compartments cluster_impacts Potential Environmental Impacts Irumamycin Irumamycin Soil Soil Irumamycin->Soil Direct Application/Runoff Water Water Irumamycin->Water Drift/Runoff Soil->Water Leaching/Runoff Biota Non-target Organisms Soil->Biota Persistence Persistence/Degradation Soil->Persistence MicrobialEffects Effects on Microbial Communities Soil->MicrobialEffects Water->Biota Water->Persistence Toxicity Toxicity to Biota Water->Toxicity Biota->Toxicity

Caption: Conceptual workflow of fungicide environmental impact assessment.

ExperimentalWorkflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Interpretation TestSubstance Select Test Substance (Irumamycin) Protocols Define Experimental Protocols (e.g., OECD Guidelines) TestSubstance->Protocols TestOrganisms Culture Test Organisms (e.g., Daphnia, Soil Microbes) Protocols->TestOrganisms Exposure Exposure of Organisms/ Soil to Irumamycin TestOrganisms->Exposure DataCollection Data Collection at Defined Intervals Exposure->DataCollection StatisticalAnalysis Statistical Analysis (e.g., LC50, DT50) DataCollection->StatisticalAnalysis ImpactAssessment Environmental Impact Assessment StatisticalAnalysis->ImpactAssessment

Caption: A generalized experimental workflow for ecotoxicological studies.

SignalingPathway cluster_fungicide_action Fungicide Mode of Action cluster_cellular_target Cellular Target & Process cluster_outcome Outcome Fungicide Fungicide (e.g., Tebuconazole) Enzyme Sterol 14α-demethylase Fungicide->Enzyme Inhibits Ergosterol Ergosterol Biosynthesis Enzyme->Ergosterol Catalyzes CellMembrane Fungal Cell Membrane Integrity Ergosterol->CellMembrane Essential Component GrowthInhibition Inhibition of Fungal Growth CellMembrane->GrowthInhibition Disruption Leads to

Caption: Simplified signaling pathway for a triazole fungicide.

Conclusion and Future Directions

This comparative guide underscores a critical knowledge gap in the environmental impact assessment of irumamycin-based fungicides. While microbial alternatives like validamycin show promise with rapid soil degradation and low toxicity, and others like kasugamycin present a more persistent profile, a data-driven comparison with irumamycin is currently impossible. The potential for environmental persistence and effects on non-target organisms, as indicated by the general behavior of agricultural macrolide antibiotics, necessitates a thorough investigation into irumamycin's environmental fate and ecotoxicity.

For researchers, scientists, and drug development professionals, the path forward is clear. Prioritizing the experimental protocols outlined in this guide for irumamycin will not only provide the necessary data for a robust risk assessment but also contribute to the development of more sustainable fungicidal products. A comprehensive understanding of the environmental impact of novel fungicides is not just a regulatory hurdle but a scientific responsibility to ensure the long-term health of our ecosystems.

References

Synergistic Effects of 3'-O-Decarbamoylirumamycin: A Review of Currently Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable absence of studies investigating the synergistic effects of 3'-O-Decarbamoylirumamycin with other compounds. While the parent compound, Irumamycin, and its derivative, this compound, are recognized for their antifungal properties, research into their potential combination therapies appears to be a nascent field.

This compound is a 20-membered macrolide antibiotic produced by the bacterium Streptomyces subflavus subsp. Irumaensis. It has demonstrated inhibitory effects against various phytopathogenic fungi. However, detailed investigations into its synergistic potential when combined with other antifungal or antimicrobial agents are not currently available in published research.

Similarly, searches for combination studies involving the broader class of Irumamycin-type macrolides have not yielded specific data on synergistic interactions. While the principle of synergistic combination therapy is a well-established strategy in antimicrobial drug development to enhance efficacy and combat resistance, it has not yet been extensively applied or reported for this particular compound.

The current body of scientific knowledge focuses primarily on the isolation, characterization, and standalone antifungal activity of this compound and related compounds. There are no publicly available experimental data, such as combination index (CI) values or checkerboard assay results, that would allow for a quantitative comparison of its synergistic effects with other agents. Furthermore, the molecular signaling pathways that could be modulated through such synergistic action remain undefined.

Therefore, the creation of a detailed comparison guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams as requested, is not feasible at this time due to the lack of primary research in this specific area.

Future research is warranted to explore the potential synergistic interactions of this compound with other antifungal agents. Such studies would be invaluable for the drug development community, potentially unlocking new therapeutic strategies for challenging fungal infections. Researchers are encouraged to investigate this promising area to expand the utility of this macrolide antibiotic.

Validating the Target Specificity of 3'-O-Decarbamoylirumamycin in Fungal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3'-O-Decarbamoylirumamycin with other antifungal agents, focusing on the validation of its target specificity within fungal cells. We present available experimental data, detailed protocols for key validation techniques, and visual workflows to aid in the design and interpretation of studies aimed at elucidating the precise mechanism of action of this and other antifungal compounds.

Introduction to this compound and the Challenge of Target Validation

This compound is a macrolide antibiotic belonging to the irumamycin family, produced by Streptomyces species.[1][2] While irumamycins are known to possess antifungal activity, particularly against phytopathogenic fungi, the precise molecular target and mechanism of action within fungal cells are not fully elucidated.[1] For macrolide antibiotics in bacteria, the established mechanism involves the inhibition of protein synthesis through binding to the 23S rRNA component of the 50S ribosomal subunit. However, validating the specific target and its engagement in eukaryotic fungal cells is a critical step in the development of any new antifungal agent. This process ensures the compound's efficacy and selectivity, minimizing off-target effects and potential toxicity.

This guide will explore the methodologies used to validate the target specificity of antifungal compounds, with a focus on protein synthesis inhibition, and compare the available data for this compound with that of well-characterized fungal protein synthesis inhibitors.

Comparative Analysis of Antifungal Agents Targeting Protein Synthesis

A critical aspect of validating a new antifungal is to compare its performance against existing compounds with known mechanisms of action. The following table summarizes the inhibitory activities of this compound's parent compound, irumamycin, and other well-characterized fungal protein synthesis inhibitors. It is important to note the distinction between Minimum Inhibitory Concentration (MIC), which measures the overall growth inhibition of the fungus, and the 50% inhibitory concentration (IC50) in a cell-free protein synthesis assay, which directly quantifies the inhibition of the translational machinery.

CompoundFungal SpeciesMIC (µg/mL)Protein Synthesis IC50 (µg/mL)Known Target
Irumamycin Pyricularia oryzae0.2Not ReportedPresumed protein synthesis
Botrytis cinerea0.8Not Reported
Sclerotinia sclerotiorum0.8Not Reported
Sordarin (GM193663) Candida albicans0.030.01Elongation Factor 2 (EF2)[3]
Candida glabrata0.060.02
Cryptococcus neoformans0.060.03
Cycloheximide Saccharomyces cerevisiae-0.148 (532.5 nM)[4]80S Ribosome (E-site)
Anisomycin Saccharomyces cerevisiae-Not Reported80S Ribosome (A-site)
G418 (Geneticin) Saccharomyces cerevisiae500-1000[5]Not Reported80S Ribosome

Note: Data for this compound is not available, hence data for the parent compound Irumamycin is presented. MIC values for Irumamycin are from studies on phytopathogenic fungi and may not be directly comparable to those for human pathogens.[1]

Experimental Protocols for Target Validation

Validating the target of a novel antifungal compound like this compound requires a multi-pronged approach. Below are detailed protocols for key experiments.

In Vitro Fungal Protein Synthesis Assay

This assay directly measures the ability of a compound to inhibit the translation of a reporter mRNA in a cell-free system derived from fungal cells.

Objective: To determine the IC50 value of an antifungal compound for the inhibition of fungal protein synthesis.

Materials:

  • Fungal strain of interest (e.g., Saccharomyces cerevisiae, Candida albicans)

  • YPD medium

  • Lysis buffer (e.g., 20 mM HEPES-KOH pH 7.4, 100 mM KOAc, 2 mM Mg(OAc)2, 2 mM DTT, protease inhibitors)

  • Translation mix (e.g., 80 mM HEPES-KOH pH 7.4, 4 mM ATP, 0.4 mM GTP, 80 mM creatine phosphate, 200 mM potassium acetate, 4.8 mM magnesium acetate, 0.24 mg/mL yeast tRNA, 0.08 mM each amino acid, 0.24 U/µL creatine phosphokinase)

  • In vitro transcribed reporter mRNA (e.g., encoding Luciferase)

  • Test compound (this compound) and control inhibitors (e.g., cycloheximide)

  • Puromycin

  • Anti-puromycin antibody

  • SDS-PAGE and Western blotting reagents

  • Microplate reader (for luciferase assay) or Western blot imaging system

Procedure:

  • Preparation of Fungal Cell-Free Extract (CFE):

    • Grow a 1 L culture of the fungal strain to mid-log phase (OD600 ≈ 0.8-1.0).

    • Harvest cells by centrifugation and wash with sterile water.

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells using a method that preserves ribosome integrity, such as cryogenic grinding or high-pressure homogenization.

    • Clarify the lysate by centrifugation to remove cell debris.

    • The resulting supernatant is the cell-free extract. Aliquot and store at -80°C.

  • In Vitro Translation Reaction:

    • Thaw the CFE on ice.

    • Set up translation reactions in microfuge tubes on ice. Each reaction should contain:

      • CFE

      • Translation mix

      • Reporter mRNA

      • Varying concentrations of the test compound or control inhibitor.

    • Incubate the reactions at the optimal temperature for the fungal species (e.g., 30°C for S. cerevisiae) for 60-90 minutes.

  • Detection of Protein Synthesis Inhibition (choose one method):

    • Luciferase Reporter Assay:

      • After incubation, add luciferase substrate to each reaction.

      • Measure luminescence using a microplate reader.

      • Calculate the percentage of inhibition relative to the no-drug control.

    • Puromycin Labeling and Western Blotting:

      • 10 minutes before the end of the incubation, add puromycin to each reaction. Puromycin will be incorporated into nascent polypeptide chains.

      • Stop the reactions by adding SDS-PAGE sample buffer.

      • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with an anti-puromycin antibody.

      • Detect the signal using a chemiluminescent substrate and an imaging system.

      • Quantify the band intensities to determine the level of protein synthesis.

  • Data Analysis:

    • Plot the percentage of inhibition against the log of the compound concentration.

    • Determine the IC50 value using a non-linear regression analysis.

Yeast Heterozygous Profiling (HIP Assay)

This genetic approach identifies the cellular pathways affected by a compound by screening a collection of yeast strains where one copy of each gene is deleted. Strains with a deleted gene that encodes the drug's target will be hypersensitive to the compound.

Objective: To identify the potential target gene(s) of an antifungal compound.

Materials:

  • Yeast heterozygous diploid deletion collection (Saccharomyces cerevisiae)

  • YPD agar plates

  • Test compound (this compound)

  • High-density array pinning robot (optional but recommended)

  • Image analysis software

Procedure:

  • Compound Concentration Determination:

    • Determine the sub-lethal concentration of the test compound that causes a partial inhibition of wild-type yeast growth.

  • Screening the Deletion Collection:

    • Array the heterozygous deletion collection onto YPD agar plates.

    • Prepare two sets of plates: one with the sub-lethal concentration of the test compound and one with a vehicle control (e.g., DMSO).

    • Incubate the plates at 30°C for 24-48 hours.

  • Data Acquisition and Analysis:

    • Scan the plates and quantify the colony size for each strain.

    • Calculate the fitness score for each mutant by comparing its growth on the drug-containing plate to the control plate.

    • Identify the strains that show significant growth defects (hypersensitivity) in the presence of the compound. The deleted gene in these strains is a candidate target.

  • Target Validation:

    • Confirm the hypersensitivity of the identified mutant strains through individual spot assays.

    • Further validate the target through biochemical assays as described in section 3.1.

Visualizing Workflows and Pathways

To better illustrate the experimental processes and the underlying biological pathways, the following diagrams are provided in Graphviz DOT language.

Experimental_Workflow_Target_Validation cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo (Yeast) Analysis ivt_assay In Vitro Translation Assay cfe_prep Prepare Fungal Cell-Free Extract translation_rxn Set up Translation Reaction with Compound cfe_prep->translation_rxn detection Detect Protein Synthesis (Luciferase or Puromycin) translation_rxn->detection ic50 Determine IC50 detection->ic50 validate_target Validate Candidate Target ic50->validate_target Biochemical Validation hip_assay Yeast Heterozygous Profiling (HIP) screen_library Screen Deletion Library with Compound identify_sensitive Identify Hypersensitive Mutants screen_library->identify_sensitive identify_sensitive->validate_target validate_target->ic50 Genetic Confirmation compound This compound compound->ivt_assay Test Compound compound->hip_assay Test Compound

Caption: Workflow for validating the antifungal target of this compound.

Protein_Synthesis_Inhibition_Pathway cluster_ribosome Fungal 80S Ribosome A_site A-site P_site P-site A_site->P_site Peptidyl Transfer E_site E-site P_site->E_site Translocation polypeptide Growing Polypeptide Chain P_site->polypeptide mRNA mRNA tRNA Aminoacyl-tRNA tRNA->A_site EF2 Elongation Factor 2 (EF2) EF2->P_site Mediates Translocation Irumamycin This compound (Hypothesized) Irumamycin->P_site Inhibits Translocation? Sordarin Sordarin Sordarin->EF2 Cycloheximide Cycloheximide Cycloheximide->E_site Anisomycin Anisomycin Anisomycin->A_site

Caption: Hypothesized and known sites of action for various fungal protein synthesis inhibitors.

Conclusion and Future Directions

The validation of this compound's target specificity in fungal cells is an ongoing area of research. While its structural similarity to other macrolide antibiotics suggests a role in protein synthesis inhibition, direct experimental evidence in fungi is currently lacking. The comparative data presented here for established protein synthesis inhibitors like sordarins and cycloheximide highlight the potency that can be achieved by targeting this essential cellular process.

To definitively establish the mechanism of action of this compound, further studies are required. The experimental protocols provided in this guide offer a robust framework for these investigations. Specifically, determining the IC50 of this compound in a fungal cell-free translation assay and conducting a yeast heterozygous profiling screen would provide critical insights into its molecular target and its potential as a clinical antifungal agent. Such studies are essential for the rational design of more effective and selective antifungal therapies.

References

Safety Operating Guide

Safeguarding Researchers: Comprehensive PPE and Handling Protocols for 3'-O-Decarbamoylirumamycin

Author: BenchChem Technical Support Team. Date: November 2025

Key Safety and Handling Information

Personnel handling 3'-O-Decarbamoylirumamycin must be thoroughly trained in the procedures for managing cytotoxic agents.[1][2] This includes a comprehensive understanding of the potential risks, proper use of personal protective equipment (PPE), and emergency procedures.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Double Nitrile Gloves (ASTM D6978-05 rated), Disposable Gown (fluid-resistant with closed front and cuffs), N95 or higher Respirator, Goggles and Face Shield
Solution Preparation and Handling Double Nitrile Gloves (ASTM D6978-05 rated), Disposable Gown (fluid-resistant with closed front and cuffs), Goggles and Face Shield
Cell Culture and In Vitro Assays Double Nitrile Gloves (ASTM D6978-05 rated), Disposable Gown (fluid-resistant with closed front and cuffs), Goggles
Animal Dosing and Handling Double Nitrile Gloves (ASTM D6978-05 rated), Disposable Gown (fluid-resistant with closed front and cuffs), N95 or higher Respirator (if aerosolization is possible), Goggles and Face Shield
Waste Disposal Double Nitrile Gloves (ASTM D6978-05 rated), Disposable Gown (fluid-resistant with closed front and cuffs), Goggles and Face Shield

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to prevent contamination and accidental exposure.

  • Preparation: Before handling the compound, ensure that a designated and clearly marked area, preferably within a chemical fume hood or biological safety cabinet, is prepared. All necessary equipment and supplies, including PPE, should be readily accessible.

  • Gowning and Gloving: Don all required PPE as outlined in the table above. When double gloving, ensure the outer glove overlaps the cuff of the gown.

  • Weighing and Reconstitution:

    • Perform all manipulations of the solid compound within a certified chemical fume hood or a powder containment hood.

    • Use dedicated spatulas and weighing boats.

    • To reconstitute, slowly add the solvent to the vial containing the compound to avoid aerosolization.

  • Experimental Procedures:

    • Clearly label all solutions containing this compound.

    • When performing dilutions or transfers, work over a disposable, absorbent bench liner.

    • Avoid the use of sharps whenever possible. If needles are necessary, do not recap them.

  • Decontamination and Cleaning:

    • All surfaces and equipment potentially contaminated with this compound should be decontaminated. A suitable decontamination solution, such as a high-pH detergent, should be used.

    • Wipe down the work area thoroughly after each use.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown and then the inner gloves. Dispose of all PPE as cytotoxic waste.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing PPE.

Disposal Plan

All materials contaminated with this compound must be disposed of as cytotoxic waste in accordance with institutional and local regulations.

  • Solid Waste: This includes contaminated gloves, gowns, bench liners, weighing boats, and vials. Place these items in a designated, leak-proof, and puncture-resistant cytotoxic waste container.[3]

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and shatter-resistant container.

  • Sharps: Dispose of any contaminated needles and syringes in a designated sharps container for cytotoxic waste.

All cytotoxic waste containers must be clearly labeled with the appropriate hazard symbols and stored in a secure area pending collection by a licensed hazardous waste disposal company.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Compound Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_area 1. Designate and Prepare Work Area gather_materials 2. Assemble All Necessary Materials and PPE prep_area->gather_materials don_ppe 3. Don Appropriate PPE gather_materials->don_ppe weigh 4. Weigh Solid Compound don_ppe->weigh reconstitute 5. Reconstitute in Solvent weigh->reconstitute experiment 6. Perform Experimental Procedures reconstitute->experiment decontaminate 7. Decontaminate Work Surfaces and Equipment experiment->decontaminate dispose_waste 8. Dispose of All Contaminated Waste decontaminate->dispose_waste doff_ppe 9. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.